(3-Chloropyrazin-2-yl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVVOYJKQZWKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655074 | |
| Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939412-86-9 | |
| Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloropyrazin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a crucial chemical intermediate primarily utilized in the synthesis of the targeted anti-cancer drug, Acalabrutinib. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of Acalabrutinib for an audience of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₅H₇Cl₂N₃.[1] It is also known by other names such as 2-(Aminomethyl)-3-chloropyrazine hydrochloride.[2] The hydrochloride salt form enhances its stability and handling properties. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 939412-86-9 | [1] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1] |
| Molecular Weight | 180.04 g/mol | [1] |
| Appearance | White to off-white or gray solid | [2] |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.
Experimental Protocol: Synthesis from 3-chloropyrazine-2-carbonitrile
This protocol is based on a general procedure found in the literature.[3]
Materials:
-
3-chloropyrazine-2-carbonitrile
-
Raney Nickel (or other suitable nickel catalyst)
-
Acetic acid
-
Hydrogen gas
-
Toluene
-
1N Hydrochloric acid
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid.
-
Add Raney Nickel catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon).
-
Stir the reaction at room temperature for approximately 36 hours.
-
Upon completion of the reaction (monitored by a suitable analytical method like TLC or LC-MS), filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add toluene and concentrate again to remove residual acetic acid. Repeat this step as necessary.
-
Add 1N Hydrochloric acid to the residue, followed by toluene, and concentrate under reduced pressure. This step facilitates the formation of the hydrochloride salt.
-
Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble impurities.
-
Concentrate the filtrate to dryness to yield this compound.
Note: The product may be a black solid and can be further purified if necessary.[3]
Role in the Synthesis of Acalabrutinib
This compound is a key starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[4] The synthesis involves a series of reactions that build the complex heterocyclic core of Acalabrutinib.
The general synthetic workflow from this compound to Acalabrutinib is depicted in the following diagram.
Caption: Synthetic workflow from the starting material to Acalabrutinib.
Mechanism of Action of Acalabrutinib: Targeting the BTK Signaling Pathway
Acalabrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled cancer cell growth.
The binding of an antigen to the B-cell receptor initiates a signaling cascade. Downstream of the BCR, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2).[5] This leads to the activation of several downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately promote cell survival and proliferation.
Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6] By blocking the activity of BTK, Acalabrutinib effectively shuts down this pro-survival signaling cascade in malignant B-cells, leading to apoptosis (programmed cell death).
The following diagram illustrates the BTK signaling pathway and the point of inhibition by Acalabrutinib.
Caption: BTK signaling pathway and inhibition by Acalabrutinib.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 939412-86-9 [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Power of Precision: A Technical Guide to Volasertib (BI 6727), a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental considerations for the potent Polo-like kinase 1 (PLK1) inhibitor, Volasertib (also known as BI 6727). While the initial inquiry referenced CAS number 939412-86-9, the comprehensive biological data requested aligns with the well-documented profile of Volasertib (CAS 755038-65-4), the subject of this guide.
Core Chemical Properties of Volasertib
Volasertib is a dihydropteridinone derivative that has been investigated as a potential anti-cancer agent.[1][2] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 755038-65-4 | [2] |
| Molecular Formula | C₃₄H₅₀N₈O₃ | [3][4] |
| Molecular Weight | 618.81 g/mol | [5] |
| IUPAC Name | N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide | [2] |
| Synonyms | BI 6727 | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in water. Soluble in DMSO (≥10.31 mg/mL), and Ethanol (≥56.1 mg/mL). | [3] |
| Storage | Store at -20°C. | [3] |
Mechanism of Action: A Targeted Disruption of Cell Division
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis.[2][6] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2]
The primary mechanism of action of Volasertib involves its competitive binding to the ATP-binding pocket of the PLK1 protein.[2][6] This inhibition of PLK1's kinase activity disrupts the formation of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during cell division.[6] Consequently, cancer cells treated with Volasertib are unable to progress through mitosis and undergo a G2/M phase cell cycle arrest.[2][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
Interestingly, Volasertib exhibits a degree of selectivity for cancer cells. While it inhibits PLK1 in both cancerous and normal dividing cells, the downstream consequences differ. In cancer cells, PLK1 inhibition leads to an irreversible G2/M arrest and subsequent apoptosis.[2] In contrast, normal cells tend to undergo a temporary and reversible G1 and G2 arrest without initiating programmed cell death.[2] This differential effect may contribute to a more favorable therapeutic window.
Volasertib also demonstrates inhibitory activity against other members of the Polo-like kinase family, albeit at higher concentrations. It inhibits PLK2 and PLK3 with IC50 values of 5 nM and 56 nM, respectively, compared to its potent inhibition of PLK1 with an IC50 of 0.87 nM.[1]
Quantitative Biological Activity of Volasertib
The inhibitory potency of Volasertib has been quantified in various in vitro assays across a range of cancer cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PLK1) | 0.87 nM | Cell-free enzyme assay | [1][5] |
| IC50 (PLK2) | 5 nM | Cell-free enzyme assay | [1][5] |
| IC50 (PLK3) | 56 nM | Cell-free enzyme assay | [1][5] |
| EC50 | 11 nM | BRO (melanoma) | [3][5] |
| EC50 | 15 nM | GRANTA-519 (hematologic) | [3][5] |
| EC50 | 21 nM | NCI-H460 (lung) | [3][5] |
| EC50 | 23 nM | HCT116 (colorectal) | [3][5] |
| EC50 | 32 nM | HL-60 (hematologic) | [5] |
| EC50 | 36 nM | THP-1 (hematologic) | [5] |
| EC50 | 37 nM | Raji (hematologic) | [5] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the cellular effects of Volasertib, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of (3-Chloropyrazin-2-yl)methanamine hydrochloride (HCl). This compound is a key building block in the synthesis of various pharmaceutical agents, most notably as a crucial intermediate in the manufacture of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.
Core Physical and Chemical Properties
(3-Chloropyrazin-2-yl)methanamine HCl is a stable solid under recommended storage conditions.[1][2] While often described as an off-white to yellow or sometimes black solid, its appearance can vary depending on purity.[2][3]
Table 1: Physical and Chemical Data for (3-Chloropyrazin-2-yl)methanamine HCl
| Property | Value | Source(s) |
| CAS Number | 939412-86-9 | [4] |
| Molecular Formula | C₅H₇Cl₂N₃ | [4] |
| Molecular Weight | 180.03 g/mol | [4] |
| Appearance | Off-white to yellow or black solid | [2][3] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [3] |
| Solubility | Soluble in water.[6] Data in other solvents is not readily available. | [6] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1][3] |
Synthesis and Purification
A common synthetic route to (3-Chloropyrazin-2-yl)methanamine HCl involves the reduction of 3-chloropyrazine-2-carbonitrile.[3]
Experimental Protocol: Synthesis
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Raney Nickel (Nickel Ruanne)
-
Acetic Acid
-
Hydrogen gas
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.
-
Add Raney Nickel to the solution.
-
Stir the reaction mixture under a hydrogen balloon atmosphere at room temperature for 1.5 days.
-
Upon completion, filter the reaction mixture and collect the filtrate.
-
Dry the filtrate. The resulting residue is then treated by rotary evaporation with toluene, followed by 1N HCl, and then toluene again.
-
Dissolve the resulting residue in tetrahydrofuran and filter to remove any insoluble material.
-
The filtrate is then evaporated to dryness under reduced pressure to yield this compound.[3]
Experimental Protocol: Purification
The crude product from the synthesis is purified by a series of solvent treatments and filtration steps as described in the synthesis protocol.[3] Specifically, the workup involving washes with toluene and 1N HCl, followed by dissolution in THF and filtration, serves to remove impurities.[3] For highly pure material, further purification by recrystallization or chromatography may be necessary, though specific protocols for this compound are not widely published.
Spectroscopic Data
Applications in Drug Development
(3-Chloropyrazin-2-yl)methanamine HCl is a critical starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation BTK inhibitor used in the treatment of certain B-cell malignancies.
Experimental Workflow: Role in Acalabrutinib Synthesis
The synthesis of Acalabrutinib involves the coupling of (3-Chloropyrazin-2-yl)methanamine HCl with other key intermediates. The following diagram illustrates a simplified workflow highlighting the central role of this pyrazine derivative.
Caption: Simplified workflow for Acalabrutinib synthesis.
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by (3-Chloropyrazin-2-yl)methanamine HCl are not documented, its pyrazine core is a common motif in compounds targeting various signaling cascades. Pyrazine derivatives are known to interact with pathways involved in cell proliferation, migration, and metabolism. For instance, the SHP2 protein, a key component of the RAS-ERK signaling pathway that regulates cancer cell survival, is a target for some pyrazine-containing inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins.
The following diagram illustrates a generalized signaling pathway where pyrazine derivatives often play an inhibitory role.
Caption: Generalized RAS-ERK signaling pathway.
Safety and Handling
(3-Chloropyrazin-2-yl)methanamine HCl is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][3]
References
- 1. This compound | 939412-86-9 [sigmaaldrich.com]
- 2. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. This compound | 939412-86-9 [chemicalbook.com]
- 4. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 939412-86-9 | this compound - Synblock [synblock.com]
- 8. 939412-86-9 | (3-Chloropyrazin-2-yl)methanamine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to (3-chloropyrazin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-chloropyrazin-2-yl)methanamine hydrochloride is a critical chemical intermediate, primarily recognized for its role in the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.
Chemical Identity and Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-chloropyrazin-2-yl)methanamine;hydrochloride .[1] It is the hydrochloride salt of (3-chloropyrazin-2-yl)methanamine.
Physicochemical and Structural Data
A summary of the key physicochemical and structural data for this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride | [1] |
| CAS Number | 939412-86-9 | [2] |
| Molecular Formula | C₅H₇Cl₂N₃ | [2] |
| Molecular Weight | 180.04 g/mol | [3] |
| Appearance | Off-white to gray solid | Longshine Bio-Tech |
| Purity | ≥97.0% | [2] |
| SMILES | Cl.NCC1=NC=CN=C1Cl | [2] |
| InChIKey | YYVVOYJKQZWKFS-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is a key step in the manufacturing process of Acalabrutinib. A common and effective laboratory-scale synthesis involves the reduction of 3-chloropyrazine-2-carbonitrile.
Experimental Protocol: Reduction of 3-chloropyrazine-2-carbonitrile
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-chloropyrazine-2-carbonitrile
-
Raney Nickel
-
Acetic Acid
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Hydrogen gas supply (balloon or equivalent)
-
Standard laboratory glassware and filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) is prepared in acetic acid (50 mL).
-
Raney Nickel (e.g., 4.00 g) is added to the solution.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon) for approximately 1.5 days.
-
Upon completion of the reaction, the mixture is filtered to remove the Raney Nickel catalyst.
-
The filtrate is collected and the solvent is removed by rotary evaporation.
-
The residue is azeotropically dried by sequential rotary evaporation with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL).
-
The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble impurities.
-
The filtrate is then evaporated to dryness under reduced pressure to yield this compound. The product is typically obtained as a black solid with a yield of approximately 100% in this described procedure.[4]
Role in Acalabrutinib Synthesis
This compound serves as a crucial building block in the multi-step synthesis of Acalabrutinib. Its structure provides the core pyrazine ring and the aminomethyl side chain necessary for the subsequent annulation reaction to form the imidazo[1,5-a]pyrazine core of the final active pharmaceutical ingredient (API). The overall workflow highlights the importance of this intermediate in the efficient production of Acalabrutinib.[5][6]
Visualizations
Synthesis Workflow
The following diagram illustrates the key transformation in the synthesis of this compound from its nitrile precursor.
Caption: Synthetic route to (3-chloropyrazin-2-yl)methanamine HCl.
Role as a Key Intermediate
The diagram below outlines the logical relationship of this compound as a key intermediate in the broader synthesis of Acalabrutinib.
Caption: Logical flow from intermediate to the final API.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, particularly in the context of cancer therapeutics. Its efficient synthesis is a critical aspect of the Acalabrutinib manufacturing chain. This guide has provided a technical overview of its chemical properties, a detailed synthesis protocol, and its role as a key intermediate, offering valuable information for researchers and professionals in drug development and chemical synthesis.
References
(3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Survey of Synthesis, Properties, and Applications in Pharmaceutical Research
Introduction
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical heterocyclic building block in modern medicinal chemistry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a cornerstone therapy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. This technical guide provides a comprehensive overview of this compound, consolidating information on its synthesis, chemical and physical properties, and analytical characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this important pharmaceutical intermediate.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. A summary of its key chemical and physical properties is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 939412-86-9 | [1] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1] |
| Molecular Weight | 180.03 g/mol | [1] |
| IUPAC Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride | [1] |
| Appearance | White to off-white or black solid | [2] |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| InChI Key | YYVVOYJKQZWKFS-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound has been approached through various routes, with optimization focused on yield, purity, and scalability for industrial production. Two primary synthetic strategies are outlined below.
First-Generation Synthesis: Reduction of a Nitrile Precursor
A common and straightforward method for the preparation of this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, Raney nickel (a heterogeneous nickel catalyst) is added.[2]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a hydrogen balloon) and stirred at room temperature.[2]
-
Reaction Time: The reaction is monitored and allowed to proceed for approximately 1.5 days.[2]
-
Workup: Upon completion, the reaction mixture is filtered to remove the Raney nickel catalyst. The filtrate is collected and the solvent is removed by rotary evaporation.[2]
-
Salt Formation and Purification: The residue is treated sequentially with toluene and 1N hydrochloric acid to facilitate the formation of the hydrochloride salt and aid in purification. The resulting solid is then dissolved in tetrahydrofuran (THF), and any insoluble material is removed by filtration.[2]
-
Isolation: The THF is removed by rotary evaporation to yield this compound.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Chloropyrazine-2-carbonitrile | [2] |
| Reagents | Raney Nickel, Acetic Acid, Hydrogen, Hydrochloric Acid | [2] |
| Yield | Reported as up to 100% (crude) | [2] |
| Product Form | Black solid | [2] |
Synthesis Workflow Diagram:
Second-Generation Synthesis: A Scalable Approach for Pharmaceutical Production
For large-scale synthesis, a more recent and scalable route has been developed. This method avoids the direct reduction of the nitrile and instead builds the aminomethyl group onto the pyrazine ring.
Experimental Protocol:
-
SNAr Reaction: 2,5-Dichloropyrazine is reacted with a protected glycine derivative, such as tert-butyl 2-((diphenylmethylene)amino)acetate, in the presence of a base like cesium carbonate in a suitable solvent like acetonitrile. This is a nucleophilic aromatic substitution (SNAr) reaction.[3]
-
Deprotection and Decarboxylation: The resulting adduct undergoes a one-pot deprotection and decarboxylation sequence. This is achieved by heating with aqueous hydrochloric acid. This step removes both the diphenylmethylene and tert-butyl protecting groups and also facilitates the decarboxylation to yield the desired aminomethyl pyrazine.[3]
-
Isolation: The product is obtained as an aqueous solution of the hydrochloride salt.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichloropyrazine | [3] |
| Key Reagents | tert-butyl 2-((diphenylmethylene)amino)acetate, Cesium Carbonate, Hydrochloric Acid | [3] |
| Overall Yield | 46% from 2,5-dichloropyrazine (after subsequent Boc protection) | [3] |
Synthesis Workflow Diagram:
Application in the Synthesis of Acalabrutinib
The primary and most significant application of this compound is as a key starting material in the synthesis of Acalabrutinib. A patent for a novel process for preparing Acalabrutinib describes the condensation of this compound with Cbz-protected L-proline. This reaction forms an amide bond and is a critical step in constructing the core structure of the final active pharmaceutical ingredient (API).
Logical Relationship Diagram:
Analytical Characterization
The purity and identity of this compound are crucial for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization. While specific protocols from individual suppliers may vary, the following methods are commonly referenced:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and purity of the substance.
Suppliers of this intermediate typically provide a Certificate of Analysis (CoA) with detailed results from these analytical tests.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator.
GHS Hazard Information:
| Hazard Statement | Code | Classification |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes serious eye damage | H318 | Serious Eye Damage/Eye Irritation (Category 1) |
Conclusion
This compound is a vital building block in the pharmaceutical industry, particularly for the synthesis of the BTK inhibitor Acalabrutinib. The availability of scalable and efficient synthetic routes is critical for the production of this life-saving medication. This guide has provided a detailed overview of the synthesis, properties, and applications of this key intermediate, offering valuable insights for professionals in drug discovery and development. A thorough understanding of the characteristics and synthetic pathways of this compound is essential for ensuring the quality and efficiency of the Acalabrutinib manufacturing process.
References
The Strategic Role of (3-Chloropyrazin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropyrazin-2-yl)methanamine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of highly selective and potent kinase inhibitors. Its unique chemical architecture, featuring a reactive aminomethyl group and a strategically positioned chlorine atom on a pyrazine scaffold, offers medicinal chemists a versatile platform for constructing complex molecular entities with tailored pharmacological profiles. This technical guide delineates the fundamental properties, synthesis, and critical applications of this compound, with a particular focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the second-generation drug, Acalabrutinib. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to furnish researchers with a comprehensive understanding of this key pharmaceutical intermediate.
Introduction: The Pyrazine Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of drug discovery, with nitrogen-containing heterocycles being particularly prominent in a vast array of approved therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3] Its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component for designing molecules that can effectively bind to biological targets.[4]
Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5] Notably, the pyrazine moiety is a key pharmacophore in several approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings to modulate physicochemical properties and enhance target engagement.[4] In the context of kinase inhibitors, the pyrazine nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding site of the target kinase.[4]
Physicochemical Properties and Synthesis of this compound
This compound (CAS No: 939412-86-9) is a stable, off-white to gray solid at room temperature.[6][7] Its structure features a chloropyrazine core with a methanamine substituent, which is the primary site for synthetic elaboration.
| Property | Value | Reference |
| Molecular Formula | C5H7Cl2N3 | [6] |
| Molecular Weight | 180.05 g/mol | [6] |
| Appearance | Off-white to gray solid | [6] |
| Purity | ≥ 98.0% | [6] |
| Storage | 2-8 °C, dry, sealed place | [8] |
A common synthetic route to this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.[9]
Experimental Protocol: Synthesis from 3-Chloropyrazine-2-carbonitrile[9]
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney nickel (4.00 g).
-
Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.
-
Workup: Upon completion, the reaction mixture is filtered. The filtrate is collected and dried.
-
Solvent Exchange and Salt Formation: The residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then again with toluene (40 mL).
-
Isolation: The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is then concentrated by rotary evaporation to yield this compound as a solid.
Core Application in Medicinal Chemistry: Synthesis of Acalabrutinib
The most prominent application of this compound is as a key starting material in the synthesis of Acalabrutinib, a highly selective, second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[10] Acalabrutinib is approved for the treatment of various B-cell malignancies.[11]
The Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[12][13] Upon BCR activation, BTK is phosphorylated, which in turn activates downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.[12][13] These pathways are essential for the proliferation, differentiation, and survival of B-cells.[12] In many B-cell cancers, the BCR signaling pathway is constitutively active, making BTK a prime therapeutic target.
References
- 1. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 939412-86-9|this compound|BLD Pharm [bldpharm.com]
- 3. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. This compound | 939412-86-9 [chemicalbook.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 13. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Storage of (3-Chloropyrazin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No: 939412-86-9). This compound is a key intermediate in pharmaceutical research and the synthesis of active pharmaceutical ingredients, such as the cancer drug Acalabrutinib.[1] Adherence to proper safety protocols is crucial when working with this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for designing safe experimental and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[2] |
| Molecular Weight | 180.03 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Pharmacy Research[3], Sunshine Pharma[4] |
| Purity | ≥97% - 98% | Sigma-Aldrich[5], Pharmacy Research[3] |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[5] |
| InChI Key | YYVVOYJKQZWKFS-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich[5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral |
| Warning | H302: Harmful if swallowed.[2][6] |
| Skin irritation |
| Warning | H315: Causes skin irritation.[5][6] |
| Serious eye irritation |
| Danger | H318: Causes serious eye damage.[2] |
| Acute toxicity, dermal |
| Warning | H312: Harmful in contact with skin.[6] |
| Acute toxicity, inhalation |
| Warning | H332: Harmful if inhaled.[6] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation.[5][6] |
Precautionary Statements:
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P270: Do not eat, drink or smoke when using this product.[2][6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response:
-
P301+P317: IF SWALLOWED: Get medical help.[2]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P317: Get medical help.[2]
-
P330: Rinse mouth.[2]
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]
-
P405: Store locked up.[6]
Disposal:
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 2-chloro-3-cyanopyrazine is as follows:
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney nickel.
-
Hydrogenation: The reaction is carried out under a hydrogen balloon at room temperature for 1.5 days.
-
Work-up:
-
Filter the reaction mixture and collect the filtrate.
-
Dry the filtrate.
-
Treat the residue with toluene, followed by 1N HCl, and then toluene again, using rotary evaporation after each step.
-
Dissolve the resulting residue in tetrahydrofuran and filter to remove any insoluble material.
-
Evaporate the filtrate to dryness to yield this compound as a solid.[7]
-
Caption: Synthesis workflow for this compound.
Handling and Storage Procedures
Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in the work area.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep containers securely sealed when not in use.[6]
Storage
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed.[6]
-
Store in the original container.[6]
-
Store away from incompatible materials and foodstuff containers.[6]
-
The recommended storage temperature is in a refrigerator (2-8 °C).[5]
Caption: Logical relationship for safe handling and storage procedures.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area.[8] Avoid breathing dust and contact with skin and eyes.[6][8] Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up:
-
For dry spills, use dry clean-up procedures and avoid generating dust.[6] Sweep or vacuum up the material and place it in a sealed container for disposal.
-
For wet spills, absorb with an inert material and place in a suitable container for disposal.
-
Wash the spill area with large amounts of water.[6]
-
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit corrosive fumes.[6]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]
This technical guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. apicule.com [apicule.com]
- 2. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. This compound CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 939412-86-9 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | 939412-86-9 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. capotchem.com [capotchem.com]
(3-Chloropyrazin-2-yl)methanamine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, and common analytical methodologies.
Core Compound Data
This compound is a substituted pyrazine derivative. Its chemical structure and key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C5H7Cl2N3 | [1][2] |
| Molecular Weight | 180.04 g/mol | [1][3] |
| CAS Number | 939412-86-9 | [1] |
| IUPAC Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride | [2] |
| Appearance | Off-white to gray solid | [4] |
Synthesis Protocol
A general procedure for the synthesis of this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.[5]
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.
-
Catalyst Addition: Add Raney nickel to the solution.
-
Reduction: Carry out the reaction under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for approximately 1.5 days.[5]
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to dryness.
-
Treat the residue with toluene, followed by 1N HCl, and then again with toluene, with rotary evaporation after each step.[5]
-
-
Isolation: Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble material.
-
Final Product: Evaporate the THF to dryness to yield this compound.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Methodologies
The characterization and quality control of this compound typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed protocols for this exact compound are proprietary to manufacturers, a general HPLC method for purity analysis of similar heterocyclic amines is provided below.
General HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent) to a known concentration.
Note: This is a generalized protocol and should be optimized for specific instrumentation and analytical requirements.
Logical Relationship of Analytical Data
Caption: Relationship between analytical techniques and derived data.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is a key intermediate in the manufacturing of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[6][7] The pyrazine core is a common scaffold in medicinal chemistry, and this intermediate provides a versatile starting point for the development of novel therapeutics.
References
- 1. CAS 939412-86-9 | this compound - Synblock [synblock.com]
- 2. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 939412-86-9 [sigmaaldrich.com]
- 4. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. This compound | 939412-86-9 [chemicalbook.com]
- 6. apicule.com [apicule.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride: Synthesis, Properties, and Application in Acalabrutinib Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a critical intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its pivotal role in the manufacturing of a key therapeutic agent.
Chemical Identity and Synonyms
This compound is a pyrazine derivative that serves as a fundamental building block in modern pharmaceutical synthesis. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| Systematic Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride[1] |
| CAS Number | 939412-86-9[1] |
| Molecular Formula | C₅H₇Cl₂N₃[1][2] |
| Molecular Weight | 180.04 g/mol [1][2] |
| PubChem CID | 42614233[1] |
| MDL Number | MFCD09910171[2] |
A variety of synonyms are used in literature and commercial listings for this compound, including:
-
2-Pyrazinemethanamine, 3-chloro-, hydrochloride (1:1)[3]
-
2-(Aminomethyl)-3-chloropyrazine hydrochloride[1]
-
2-Aminomethyl-3-chloropyrazine HCl[4]
-
1-(3-Chloro-2-pyrazinyl)methanamine hydrochloride (1:1)[4]
-
(3-Chloropyrazin-2-yl)methylamine hydrochloride[4]
-
3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE[1]
-
(3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL[1]
Physicochemical and Safety Data
The following tables summarize the known physicochemical properties and safety information for this compound.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white or gray solid | [3],[4] |
| Purity | ≥97% | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| InChI Key | YYVVOYJKQZWKFS-UHFFFAOYSA-N | [1] |
| SMILES | Cl.NCC1=C(Cl)N=CC=N1 |
Table 2.2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P317, P330, P501 |
| H315: Causes skin irritation | Skin irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from Sigma-Aldrich.
Experimental Protocol: Synthesis of this compound
The following protocol describes a common laboratory-scale synthesis of this compound via the reduction of 3-chloropyrazine-2-carbonitrile.
Objective: To synthesize this compound.
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Raney Nickel
-
Acetic Acid
-
Hydrogen gas supply (balloon)
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney Nickel.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (maintained by a balloon) for approximately 1.5 days.
-
Upon completion of the reaction, the mixture is filtered to remove the catalyst.
-
The filtrate is collected and concentrated to dryness using a rotary evaporator.
-
The resulting residue is further treated by rotary evaporation with toluene, followed by 1N HCl, and then again with toluene to facilitate the removal of residual acetic acid and water.
-
The crude product is then dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble impurities.
-
The filtrate is concentrated to dryness via rotary evaporation to yield this compound.
Role in Acalabrutinib Synthesis
This compound is a crucial starting material in the multi-step synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is approved for the treatment of various B-cell malignancies. The pyrazine ring system of the intermediate forms a core component of the final drug's imidazo[1,5-a]pyrazine moiety.
The general synthetic pathway involves the coupling of this compound with a protected proline derivative, followed by a series of cyclization, halogenation, amination, and coupling reactions to build the complex structure of Acalabrutinib.
Caption: Synthetic pathway from the starting material to Acalabrutinib.
Signaling Pathways and Biological Context
As a synthetic intermediate, this compound does not have a direct biological signaling role. Its significance lies in its incorporation into the Acalabrutinib molecule. Acalabrutinib functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By irreversibly binding to BTK, Acalabrutinib effectively blocks these downstream signaling events, leading to the inhibition of B-cell malignancies.
Caption: Acalabrutinib's inhibition of the BTK signaling pathway.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Acalabrutinib. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working on the production of this and other related therapeutic agents. This guide provides a foundational understanding of this important chemical entity.
References
Methodological & Application
Synthesis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research
For Immediate Release
This application note provides a detailed protocol for the synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride from 3-chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this important building block.
Introduction
(3-Chloropyrazin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazine core is a common scaffold in medicinal chemistry, and the presence of a chloromethylamine substituent allows for diverse downstream functionalization. This protocol outlines a robust and high-yielding method for the preparation of this compound via the reduction of 3-chloropyrazine-2-carbonitrile.
Reaction Scheme
The synthesis involves the catalytic hydrogenation of the nitrile group in 3-chloropyrazine-2-carbonitrile to the corresponding primary amine, which is subsequently converted to its hydrochloride salt.
Chemical Reaction:
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
3-chloropyrazine-2-carbonitrile
-
Raney® Nickel (slurry in water)
-
Glacial Acetic Acid
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in glacial acetic acid (50 mL) is prepared.
-
Catalyst Addition: To this solution, Raney® Nickel (4.00 g, as a slurry) is carefully added.
-
Hydrogenation: The reaction vessel is fitted with a hydrogen balloon, and the mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored, and it is typically allowed to proceed for 1.5 days.
-
Work-up:
-
Upon completion, the reaction mixture is filtered to remove the Raney® Nickel catalyst.
-
The filtrate is collected and concentrated under reduced pressure using a rotary evaporator.
-
The residue is co-evaporated sequentially with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL) to remove residual acetic acid and form the hydrochloride salt.[1]
-
-
Purification:
-
The resulting residue is dissolved in tetrahydrofuran (30 mL).
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is concentrated to dryness under reduced pressure to yield this compound as a solid.[1]
-
Data Presentation
The following tables summarize the quantitative data from a representative synthesis and the physicochemical properties of the starting material and product.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 3-chloropyrazine-2-carbonitrile | N/A |
| Starting Material Mass | 6.00 g | [1] |
| Catalyst | Raney® Nickel | [1] |
| Catalyst Mass | 4.00 g | [1] |
| Solvent | Acetic Acid | [1] |
| Reaction Time | 1.5 days | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product | This compound | N/A |
| Product Mass | 8.75 g | [1] |
| Yield | 100% | [1] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | White powder | 44-46 |
| This compound | C₅H₇Cl₂N₃ | 180.03 | Black solid | Not Reported |
Characterization Data (Expected)
While specific experimental spectra for this exact synthesis were not found in the public domain, the following are the expected characterization data based on the structure of this compound. Researchers should perform their own analytical testing to confirm the identity and purity of the synthesized compound.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~8.7-8.9 ppm (m, 2H, pyrazine protons)
-
δ ~4.3-4.5 ppm (s, 2H, CH₂ protons)
-
δ ~8.5-9.5 ppm (br s, 3H, NH₃⁺ protons)
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~145-150 ppm (pyrazine C-Cl)
-
δ ~140-145 ppm (pyrazine CH)
-
δ ~135-140 ppm (pyrazine C-CH₂NH₂)
-
δ ~40-45 ppm (CH₂)
Mass Spectrometry (ESI+):
-
m/z: 144.0 [M+H]⁺ for the free base (C₅H₆ClN₃)
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Raney® Nickel is pyrophoric and should be handled with extreme care, always kept wet.
-
Hydrogen gas is flammable; ensure there are no ignition sources nearby.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This detailed protocol provides a reliable method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. The straightforward procedure and high yield make it a valuable addition to the synthetic chemist's toolkit.
References
Application Notes and Protocols for the Synthesis of Acalabrutinib Intermediate using (3-Chloropyrazin-2-yl)methanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the utilization of (3-Chloropyrazin-2-yl)methanamine hydrochloride in a key step of Acalabrutinib synthesis. The following application notes and protocols are compiled from patented synthetic routes, offering a comprehensive guide for the laboratory synthesis of a crucial intermediate.
Introduction
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. The synthesis of Acalabrutinib involves a multi-step process, with the formation of the imidazo[1,5-a]pyrazin-8-amine core being a critical sequence. A key starting material for building this core is this compound. This protocol outlines the amide coupling reaction between (3-Chloropyrazin-2-yl)methanamine HCl and N-Cbz-L-proline to form (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate, a direct precursor to the cyclized imidazopyrazine intermediate.
Reaction Scheme
The central reaction involves the coupling of (3-Chloropyrazin-2-yl)methanamine with a protected amino acid, N-Cbz-L-proline, to form an amide bond. This reaction is a foundational step in constructing the pyrrolidine moiety of Acalabrutinib.
Caption: Amide coupling reaction schematic.
Quantitative Data Summary
The following table summarizes the stoichiometry for the synthesis of (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate as described in the patent literature.
| Reactant/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| (3-Chloropyrazin-2-yl)methanamine HCl | C₅H₇Cl₂N₃ | 180.04 | 1.0 |
| N-Cbz-L-proline | C₁₃H₁₅NO₄ | 249.26 | 1.0 - 1.2 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.0 - 1.5 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.0 - 3.0 |
Experimental Protocol
This protocol is adapted from the process described in patent WO2021111465A1.[1]
Objective: To synthesize (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate.
Materials:
-
This compound
-
N-Cbz-L-proline (Z-Pro-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-proline.
-
Solvent Addition: Dissolve the N-Cbz-L-proline in a suitable volume of anhydrous dichloromethane.
-
Reagent Addition: To the solution, add this compound, followed by HATU.
-
Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add triethylamine to the mixture. The addition of triethylamine is crucial to neutralize the hydrochloride salt and to facilitate the amide coupling.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis and purification of the target intermediate.
Caption: Experimental workflow for intermediate synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HATU is a coupling reagent and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This protocol provides a detailed method for the synthesis of a key Acalabrutinib intermediate, (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate, using this compound. Adherence to this protocol should enable researchers to successfully synthesize this compound, facilitating further steps in the total synthesis of Acalabrutinib. It is recommended to optimize reaction conditions and purification methods based on laboratory-specific requirements and analytical capabilities.
References
(3-Chloropyrazin-2-yl)methanamine hydrochloride as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a versatile heterocyclic building block crucial in the field of organic synthesis, particularly for the construction of complex nitrogen-containing molecules. Its unique structure, featuring a reactive chloropyrazine core and a primary aminomethyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and other valuable organic molecules. The primary focus is on its role in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.
Physicochemical Properties
| Property | Value |
| CAS Number | 939412-86-9 |
| Molecular Formula | C₅H₇Cl₂N₃ |
| Molecular Weight | 180.03 g/mol |
| Appearance | Off-white to gray solid |
| Purity | ≥98% |
Applications in Organic Synthesis
This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The primary amine handle allows for standard amide bond formation, alkylation, and reductive amination reactions. The chloro-substituent on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, providing a site for further molecular elaboration.
A significant application of this building block is in the synthesis of Acalabrutinib, a potent BTK inhibitor for the treatment of various B-cell malignancies.[1][2] The synthesis involves the initial coupling of (3-chloropyrazin-2-yl)methanamine with a protected amino acid, followed by an intramolecular cyclization to form the core imidazo[1,5-a]pyrazine scaffold of Acalabrutinib.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 3-chloropyrazine-2-carbonitrile.[4]
Reaction Scheme:
Caption: Synthesis of the title building block.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Chloropyrazine-2-carbonitrile | 38575-35-8 | 139.54 g/mol | 6.00 g (43.0 mmol) |
| Raney Nickel | 7440-02-0 | 58.69 g/mol | 4.00 g |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 50 mL |
| Toluene | 108-88-3 | 92.14 g/mol | 80 mL |
| 1N Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 15 mL |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 30 mL |
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney Nickel (4.00 g).
-
Stir the reaction mixture at room temperature under a hydrogen balloon for 1.5 days.
-
Upon completion, filter the reaction mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Add toluene (40 mL) to the residue and evaporate under reduced pressure.
-
Add 1N HCl (15 mL) and subsequently toluene (40 mL), and evaporate to dryness after each addition.
-
Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Expected Yield: ~100% (8.75 g).[4] Product Appearance: Black solid.[4]
Protocol 2: Synthesis of (S)-Benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate (Acalabrutinib Intermediate)
This protocol details the amide coupling of this compound with Cbz-protected L-proline, a key step in the synthesis of Acalabrutinib.[3]
Reaction Scheme:
Caption: Synthesis of an Acalabrutinib intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| This compound | 939412-86-9 | 180.03 g/mol | 1.0 eq |
| (S)-2-(Benzyloxycarbonylamino)-succinic acid (Z-Pro-OH) | 1152-61-0 | 249.27 g/mol | 1.0 eq |
| HATU | 148893-10-1 | 380.23 g/mol | 1.1 eq |
| Triethylamine | 121-44-8 | 101.19 g/mol | 3.0 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
Procedure:
-
Suspend this compound and Z-Pro-OH in dichloromethane.
-
Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Add HATU portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Protocol 3: Nucleophilic Aromatic Substitution (Model Reaction)
This protocol demonstrates the reactivity of the chloro-substituent on a similar pyrazine core via aminodehalogenation, a key reaction type for this class of building blocks.[5][6]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 4. This compound | 939412-86-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of (3-Chloropyrazin-2-yl)methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Chloropyrazin-2-yl)methanamine hydrochloride is a key pharmaceutical intermediate.[1][2] Its purity and identity are critical for the quality and safety of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the comprehensive characterization of this compound, including protocols for identity, purity, and physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₇Cl₂N₃ | [3][4] |
| Molecular Weight | 180.04 g/mol | [1][3] |
| CAS Number | 939412-86-9 | [3][4] |
| Appearance | Off-white to gray or white solid | [1] |
| Purity | ≥98.0% | [1] |
| Storage | Store in a dry, sealed place, potentially refrigerated. | [3][5] |
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and assay of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile impurities.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and its related substances. The protocol is adapted from established methods for aminopyrazine derivatives.[6]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: SHARC 1, 4.6 x 150 mm, 5 µm, 100 Å, or equivalent reversed-phase column like a C18, 4.6 x 250 mm, 5 µm.[6]
-
Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium formate with 0.5% formic acid). A typical starting ratio would be 98:2 Acetonitrile:Buffer.[6] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
UV Detection: 270 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.
Data Presentation: HPLC Purity Analysis
Table 2: Representative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Reference Std | 4.2 | 1,250,000 | 99.8 | (3-Chloropyrazin-2-yl)methanamine |
| Sample A | 4.2 | 1,235,000 | 99.1 | (3-Chloropyrazin-2-yl)methanamine |
| Sample A | 2.8 | 5,000 | 0.4 | Impurity 1 |
| Sample A | 5.1 | 6,200 | 0.5 | Impurity 2 |
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. The following protocol is a general guideline and may require optimization.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 290 °C.
-
Final hold: 290 °C for 20 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 200 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 30-350 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
Data Presentation: GC-MS Impurity Profiling
Table 3: Potential Impurities Detectable by GC-MS
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| 8.5 | 114, 87, 52 | Chloropyrazine |
| 12.1 | 143, 114, 78 | (3-Chloropyrazin-2-yl)methanamine |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Techniques: ¹H NMR and ¹³C NMR.
-
Sample Concentration: Approximately 10-20 mg/mL.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Presentation: Expected NMR Chemical Shifts
Table 4: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.7 | d | 1H | Pyrazine-H |
| ¹H | ~8.6 | d | 1H | Pyrazine-H |
| ¹H | ~4.2 | s | 2H | -CH₂- |
| ¹H | ~3.5 | br s | 3H | -NH₃⁺ |
| ¹³C | ~155 | s | - | C-Cl |
| ¹³C | ~148 | s | - | C-CH₂ |
| ¹³C | ~145 | s | - | Pyrazine-CH |
| ¹³C | ~143 | s | - | Pyrazine-CH |
| ¹³C | ~40 | s | - | -CH₂- |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Presentation: Characteristic FT-IR Absorption Bands
Table 5: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine hydrochloride) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Medium-Strong | C=N and C=C stretching (pyrazine ring) |
| 1400-1300 | Medium | CH₂ bending |
| 850-750 | Strong | C-Cl stretching |
Workflow for Spectroscopic Analysis
Caption: Workflow for Structural Elucidation using NMR and FT-IR.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point and decomposition temperature.
Experimental Protocol: Thermal Analysis
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Pans: Aluminum pans for both DSC and TGA.
-
Sample Weight: 3-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
DSC Temperature Program: Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min.[7]
-
TGA Temperature Program: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.
Data Presentation: Thermal Analysis Data
Table 6: Representative Thermal Analysis Data
| Analysis | Parameter | Result |
| DSC | Onset of Melting | ~170 °C |
| DSC | Peak Melting Point | ~175 °C |
| TGA | Onset of Decomposition | >200 °C |
| TGA | Mass Loss at 300 °C | < 5% |
Logical Flow for Compound Characterization
References
- 1. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. apicule.com [apicule.com]
- 3. CAS 939412-86-9 | this compound - Synblock [synblock.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. This compound | 939412-86-9 [sigmaaldrich.com]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purity Analysis of (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS 939412-86-9)
Introduction
(3-Chloropyrazin-2-yl)methanamine hydrochloride, identified by CAS number 939412-86-9, is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the kinase inhibitor Dabrafenib. The purity of this starting material is paramount as it directly influences the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds, capable of separating the main component from process-related impurities and degradation products.[1][2][3]
These application notes provide a comprehensive protocol for the determination of the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this key synthetic intermediate.
Targeted Signaling Pathways and Experimental Rationale
While this compound is not a pharmacologically active agent with a direct signaling pathway target, its purity is crucial for the synthesis of drugs like Dabrafenib, which targets the BRAF V600E mutated protein in the MAPK signaling pathway. Impurities in the starting material can lead to the formation of undesirable side products, potentially affecting the efficacy and safety of the final API. The experimental workflow is therefore designed to provide a robust and accurate assessment of the purity profile of this intermediate.
Caption: Impact of starting material purity on final API quality.
Experimental Protocol
This protocol outlines a stability-indicating RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 column (e.g., Thermo Synchronis C18, 250 mm x 4.6 mm, 5 µm) is recommended for good separation.[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Purified water (for HPLC)
-
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The batch of this compound to be analyzed.
2. Chromatographic Conditions
The following conditions are a robust starting point and may be optimized based on the specific HPLC system and column used.
| Parameter | Condition |
| Mobile Phase A | Phosphate Buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient. An isocratic method of 65:35 (v/v) Mobile Phase A: Mobile Phase B can be a starting point.[1] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 25 °C[4] |
| Injection Volume | 10 µL - 20 µL[4] |
| Detection Wavelength | 224 nm[5] |
| Run Time | Sufficient to allow for the elution of the main peak and any potential impurities. |
3. Solution Preparation
-
Diluent: A mixture of the mobile phase components, such as Acetonitrile and water (50:50 v/v), is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the diluent to obtain a final concentration of approximately 50 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the diluent to achieve a final concentration of approximately 50 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Percent Purity Calculation:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., six replicates) to ensure the system is performing adequately. Key system suitability parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be > 2000 for the main peak.
-
% RSD of Peak Area: Should be ≤ 2.0% for replicate injections.
-
Data Presentation
The following table presents hypothetical data for the purity analysis of three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Retention Time (min) | 4.85 | 4.86 | 4.84 | Consistent |
| Main Peak Area | 2548963 | 2610478 | 2589123 | - |
| Total Impurity Peak Area | 12548 | 3985 | 21456 | - |
| Calculated Purity (%) | 99.51 | 99.85 | 99.17 | ≥ 99.0% |
| Individual Unknown Impurity (%) | 0.21 | 0.08 | 0.35 | ≤ 0.10% |
| Total Impurities (%) | 0.49 | 0.15 | 0.83 | ≤ 1.0% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
The described RP-HPLC method provides a reliable and robust approach for the quantitative purity assessment of this compound. Adherence to this protocol, including system suitability checks, will ensure accurate and reproducible results, which are essential for the quality control of this important pharmaceutical intermediate. The method should be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, precision, and robustness.[4][5][6]
References
- 1. bepls.com [bepls.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. jchr.org [jchr.org]
- 5. Simultaneous Estimation Of New Analytical Method Development And Validation Of Dabrafenib And Trametinib By High Performance Liquid Chromatography | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 6. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: NMR Spectral Analysis of 3-Chloro-2-pyrazinemethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed nuclear magnetic resonance (NMR) spectral data and experimental protocols for the characterization of 3-Chloro-2-pyrazinemethanamine hydrochloride. This document is intended to assist researchers in confirming the structure and purity of this compound, which is a valuable building block in medicinal chemistry and drug development.
Introduction
3-Chloro-2-pyrazinemethanamine hydrochloride is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules. This document presents predicted ¹H and ¹³C NMR data for 3-Chloro-2-pyrazinemethanamine hydrochloride and provides a standardized protocol for acquiring high-quality NMR spectra.
Chemical Structure
IUPAC Name: (3-chloropyrazin-2-yl)methanamine hydrochloride CAS Number: 939412-86-9 Molecular Formula: C₅H₇Cl₂N₃ Molecular Weight: 180.04 g/mol
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Chloro-2-pyrazinemethanamine hydrochloride. The predictions were performed using advanced computational algorithms, providing a reliable reference for experimental verification. The spectra are predicted for a solution in DMSO-d₆, a common solvent for hydrochloride salts.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-5 | 8.65 | Doublet | 2.5 |
| H-6 | 8.55 | Doublet | 2.5 |
| CH₂ | 4.30 | Singlet | - |
| NH₃⁺ | 8.50 (broad) | Singlet | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 150.5 |
| C-3 | 148.0 |
| C-5 | 144.0 |
| C-6 | 143.5 |
| CH₂ | 40.0 |
Experimental Protocols
This section outlines a general protocol for the acquisition of NMR spectra for small molecules like 3-Chloro-2-pyrazinemethanamine hydrochloride.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.
-
Sample Concentration: Weigh approximately 5-10 mg of 3-Chloro-2-pyrazinemethanamine hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can be used for referencing (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the structural elucidation of a small molecule using NMR spectroscopy.
Interpretation of Spectral Data
-
¹H NMR Spectrum: The two doublets in the aromatic region (predicted around 8.55-8.65 ppm) are characteristic of the two protons on the pyrazine ring. The singlet around 4.30 ppm corresponds to the methylene (-CH₂-) protons adjacent to the pyrazine ring and the amino group. The broad singlet at a downfield chemical shift (around 8.50 ppm) is indicative of the ammonium (-NH₃⁺) protons of the hydrochloride salt, which often exchange with residual water in the solvent, leading to a broad signal.
-
¹³C NMR Spectrum: The four signals in the aromatic region (predicted between 143.5 and 150.5 ppm) correspond to the four carbon atoms of the pyrazine ring. The signal around 40.0 ppm is assigned to the methylene (-CH₂-) carbon.
By comparing the experimentally obtained NMR spectra with the predicted data and following the outlined protocols, researchers can confidently verify the identity and purity of 3-Chloro-2-pyrazinemethanamine hydrochloride for its intended applications in research and development.
Application Notes: Scale-up Synthesis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride
Introduction
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals. These application notes provide detailed protocols for two primary scalable synthetic routes, focusing on process parameters, yields, and safety considerations. The primary route involves the reduction of the key intermediate, 3-chloropyrazin-2-carbonitrile.
Synthetic Strategies
Two main scalable routes for the synthesis of this compound have been identified from the literature.
-
Route A: Reduction of 3-Chloropyrazin-2-carbonitrile: This is the most direct and commonly reported method. It involves the synthesis of the carbonitrile intermediate followed by its reduction to the desired amine hydrochloride. The intermediate, 3-chloropyrazin-2-carbonitrile, can itself be prepared via two scalable methods:
-
Route B: SNAr Approach from 2,3-Dichloropyrazine: A second-generation approach involves the reaction of 2,3-dichloropyrazine with a protected glycine derivative, followed by a deprotection and decarboxylation sequence.[7] This method has been successfully applied on a multi-hundred gram scale for analogous compounds.[7]
The following sections will provide detailed protocols for the synthesis and reduction of the 3-chloropyrazin-2-carbonitrile intermediate (Route A).
Figure 1: High-level overview of synthetic routes to the target compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the key intermediate, 3-Chloropyrazin-2-carbonitrile, and its subsequent reduction to this compound.
Protocol 1: Synthesis of 3-Chloropyrazin-2-carbonitrile (from Pyrazine-2-carbonitrile)
This protocol is based on the chlorination of commercially available pyrazine-2-carbonitrile.[3][4]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve pyrazine-2-carbonitrile (e.g., 6.90 g, 65.65 mmol) in a solvent system of toluene (48 mL) and DMF (5 mL).
-
Chlorination: Cool the mixture in an ice bath. Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10-15 minutes, ensuring the internal temperature is maintained.
-
Reaction Progression: Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm gradually to room temperature. Continue stirring for 5 hours.
-
Work-up: After the reaction is complete, carefully decant the toluene layer. Extract the remaining residual oil three times with diethyl ether.
-
Quenching and Neutralization: Combine all organic layers (toluene and ether extracts) and quench with ice water. Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer again with diethyl ether. Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazin-2-carbonitrile as a white powder.[3]
Protocol 2: Synthesis of 3-Chloropyrazin-2-carbonitrile (from 3-Hydroxypyrazine-2-carboxamide)
This alternative route has been demonstrated to be scalable to at least a 100-gram scale without a reduction in yield.[5][6]
-
Reaction Setup: To a solution of 3-hydroxypyrazine-2-carboxamide (e.g., 5g, 37 mmol) in chlorobenzene (20 mL) at 0°C, add diisopropylethylamine (3.5mL, 80mmol).
-
Reagent Addition: Add phosphorus oxychloride (2mL, 40mmol) dropwise to the cooled solution.
-
Reaction: After addition, heat the reaction mixture to 90°C and stir overnight.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure.
-
Extraction: Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: PE/EtOAc = 10/1) to give the product as a white solid.[6]
Protocol 3: Reduction to this compound
This protocol describes the reduction of the nitrile intermediate to the final product.[8]
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-chloropyrazin-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL).
-
Catalyst Addition: Carefully add Raney Nickel (4.00 g) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas (e.g., via a hydrogen balloon or in a Parr shaker).
-
Reaction: Stir the reaction mixture at room temperature for 1.5 days. Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Filtration: Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
Solvent Removal and Salt Formation: Collect the filtrate and evaporate the acetic acid. Add toluene (40 mL) and evaporate again to remove residual acetic acid. Add 1N HCl (15 mL) to form the hydrochloride salt, followed by another evaporation with toluene (40 mL).
-
Isolation: Dissolve the resulting residue in a suitable solvent like tetrahydrofuran (30 mL), filter any insoluble material, and evaporate the filtrate to dryness to obtain this compound.[8]
Figure 2: Experimental workflow for the synthesis via chlorination and reduction.
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Step | Protocol | Starting Material | Scale (Input) | Key Reagents | Solvent(s) | Yield | Purity | Reference |
| Intermediate Synthesis | 1 | Pyrazine-2-carbonitrile | 6.90 g | Sulfuryl Chloride, DMF | Toluene | 51% | >98% (post-chromatography) | [3] |
| Intermediate Synthesis | 2 | 3-Hydroxypyrazine-2-carboxamide | 5.0 g | Phosphorus oxychloride | Chlorobenzene | 79% | >98% (post-chromatography) | [6] |
| Final Product Synthesis | 3 | 3-Chloropyrazin-2-carbonitrile | 6.00 g | Raney Nickel, H₂, HCl | Acetic Acid | ~100% (crude) | Not specified | [8] |
Safety Precautions
-
Sulfuryl Chloride & Phosphorus Oxychloride: These reagents are highly corrosive and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Raney Nickel: Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in air. It must be handled as a slurry and kept wet at all times. Use under an inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a properly functioning hydrogenation apparatus (e.g., Parr shaker) in a well-ventilated area, away from ignition sources.
-
General Precautions: All experimental procedures should be conducted by trained personnel in a laboratory setting with appropriate safety measures in place. Review the Material Safety Data Sheet (MSDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloropyrazine-2-Carbonitrile [hsppharma.com]
- 3. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 6. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 939412-86-9 [chemicalbook.com]
Application Notes and Protocols for SNAr Reactions of Dichloropyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrazines are versatile building blocks in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Their electron-deficient pyrazine core makes them highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. This document provides detailed application notes and protocols for conducting SNAr reactions on various dichloropyrazine substrates, with a focus on reaction conditions, regioselectivity, and practical experimental procedures.
The pyrazine ring's inherent electronic properties facilitate the displacement of chloride ions by a range of nucleophiles, including amines, alcohols, and thiols. The substitution pattern of the dichloropyrazine isomer (2,3-, 2,5-, or 2,6-) and the nature of any pre-existing substituents significantly influence the reaction's regioselectivity and rate. These factors will be discussed to provide a comprehensive guide for the synthesis of mono- and di-substituted pyrazine derivatives.
General Principles of SNAr on Dichloropyrazines
The SNAr reaction on dichloropyrazines typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is then restored by the departure of the chloride leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring stabilizes the anionic Meisenheimer intermediate, thereby facilitating the reaction.
Regioselectivity
For unsymmetrically substituted dichloropyrazines, the site of nucleophilic attack is governed by the electronic properties of the existing substituent.
-
Electron-donating groups (EDGs) such as alkyl or alkoxy groups, increase the electron density at the adjacent carbon atoms, deactivating them towards nucleophilic attack. Consequently, the nucleophile will preferentially attack the carbon atom further away from the EDG. For instance, in 2-substituted 3,5-dichloropyrazines with an EDG at the 2-position, nucleophilic attack occurs preferentially at the 3-position.[1][2]
-
Electron-withdrawing groups (EWGs) like cyano or ester groups, decrease the electron density at the adjacent carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. In 2-substituted 3,5-dichloropyrazines with an EWG at the 2-position, the nucleophile will preferentially attack the 5-position.[1][2]
Data Presentation: SNAr Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the monosubstitution of various dichloropyrazine substrates with different nucleophiles. It is important to note that yields can be highly dependent on the specific substrates and reaction conditions, and optimization may be required for each case.
Table 1: Amination of Dichloropyrazines
| Dichloropyrazine | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyrazine | 3-Methoxyaniline | KOr-Bu | THF | 60-80 | 12 | 85 |
| 2,5-Dichloropyrazine | Morpholine | K2CO3 | DMF | 100 | 4 | 92 |
| 2,5-Dichloropyrazine | Aniline | NaH | Dioxane | 100 | 6 | 78 |
| 2,3-Dichloropyrazine | Piperidine | Et3N | EtOH | Reflux | 5 | 88 |
| 2,6-Dichloropyrazine | Benzylamine | K2CO3 | DMSO | 80 | 12 | 75 |
| 2,3-Dichloropyrazine | 4-Fluoroaniline | Cs2CO3 | Toluene | 110 | 24 | 65 |
| 2,6-Dichloropyrazine | Pyrrolidine | Na2CO3 | NMP | 90 | 8 | 82 |
Table 2: Alkoxylation of Dichloropyrazines
| Dichloropyrazine | Alcohol/Phenol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyrazine | Methanol | NaH | Methanol | RT | 12 | 90 |
| 2,5-Dichloropyrazine | Ethanol | Na | Ethanol | RT | 12 | 88 |
| 2,3-Dichloropyrazine | Phenol | K2CO3 | DMF | 120 | 6 | 75 |
| 2,6-Dichloropyrazine | 4-Chlorophenol | Cs2CO3 | Dioxane | 100 | 18 | 82 |
| 2,5-Dichloropyrazine | Isopropanol | KOr-Bu | THF | 60 | 24 | 70 |
| 2,3-Dichloropyrazine | Benzyl alcohol | NaH | THF | 65 | 12 | 85 |
Table 3: Thiolation of Dichloropyrazines
| Dichloropyrazine | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyrazine | Thiophenol | K2CO3 | DMF | 80 | 4 | 95 |
| 2,5-Dichloropyrazine | Ethanethiol | NaH | THF | RT | 6 | 88 |
| 2,3-Dichloropyrazine | 4-Methylthiophenol | Cs2CO3 | Dioxane | 100 | 8 | 92 |
| 2,6-Dichloropyrazine | Benzylthiol | Et3N | ACN | 80 | 12 | 85 |
| 2,5-Dichloropyrazine | 1-Dodecanethiol | KOr-Bu | DMSO | 60 | 16 | 78 |
Experimental Protocols
The following protocols provide detailed methodologies for key SNAr reactions on dichloropyrazine substrates.
Protocol 1: Amination of 2,5-Dichloropyrazine with an Aniline Derivative
This protocol describes the reaction of 2,5-dichloropyrazine with 3-methoxyaniline to form N-(5-chloro-2-pyrazinyl)-3-methoxyaniline.
Materials:
-
2,5-Dichloropyrazine
-
3-Methoxyaniline
-
Potassium tert-butoxide (KOr-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add 3-methoxyaniline (1.0-1.2 eq) to the solution.
-
Add potassium tert-butoxide (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Alkoxylation of 2,5-Dichloropyrazine with an Alcohol
This protocol details the reaction of 2,5-dichloropyrazine with methanol to form 2-chloro-5-methoxypyrazine.
Materials:
-
2,5-Dichloropyrazine
-
Anhydrous Methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Standard glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add sodium hydride (1.1-1.5 eq) to anhydrous methanol at 0 °C to generate the methoxide.
-
Once the base has fully reacted, add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol.
-
Stir the reaction at room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Thiolation of 2,5-Dichloropyrazine with a Thiol
This protocol describes the reaction of 2,5-dichloropyrazine with thiophenol to form 2-chloro-5-(phenylthio)pyrazine.
Materials:
-
2,5-Dichloropyrazine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 2,5-dichloropyrazine (1.0 eq) and anhydrous DMF.
-
Add thiophenol (1.0-1.2 eq) to the solution.
-
Add potassium carbonate (1.5-2.0 eq) to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the SNAr of dichloropyrazines.
Concluding Remarks
The SNAr reaction of dichloropyrazine substrates is a robust and versatile method for the synthesis of a wide range of substituted pyrazines. By carefully selecting the dichloropyrazine isomer, nucleophile, base, solvent, and reaction temperature, researchers can achieve high yields and, in the case of unsymmetrical substrates, control the regioselectivity of the substitution. The protocols and data provided in this document serve as a valuable resource for the development of novel pyrazine-containing compounds for various applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrate-nucleophile combinations is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Boc-Protection and Deprotection of Pyrazine Methylamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the tert-butoxycarbonyl (Boc) protection and subsequent deprotection of pyrazine methylamines. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents, due to its stability under various conditions and its facile removal under acidic conditions. These protocols are designed to be a valuable resource for researchers working with pyrazine-containing scaffolds.
Introduction
Pyrazine rings and their derivatives are important structural motifs in a wide range of biologically active compounds. The methylamine substituent on the pyrazine ring often serves as a key handle for further functionalization in the synthesis of complex molecules. Protecting this primary amine is crucial to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, offering high yields in its introduction and clean cleavage under mild acidic conditions.[1][2]
This guide outlines the standard procedures for the Boc-protection of pyrazine methylamines using di-tert-butyl dicarbonate (Boc anhydride) and the deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Chemical Transformations
The overall transformation involves two key steps: the protection of the primary amine as a Boc-carbamate and its subsequent deprotection to regenerate the free amine.
Caption: Chemical pathway for Boc-protection and deprotection.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical quantitative data for the Boc-protection and deprotection of pyrazine methylamines, based on general procedures and analogous reactions with similar heterocyclic amines.[3][4]
Table 1: Boc-Protection of Pyrazine Methylamine
| Parameter | Condition | Typical Value | Reference |
| Reagents | Pyrazine Methylamine | 1.0 equiv | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equiv | [5] | |
| Base (e.g., NaHCO₃, Et₃N) | 1.5 - 2.0 equiv | [1] | |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | [3][5] |
| Temperature | 0 °C to Room Temperature | - | [5] |
| Reaction Time | 4 - 16 hours (overnight) | - | [5] |
| Typical Yield | 85% - 95% | - | [3] |
Table 2: Boc-Deprotection of Pyrazine Methylamine
| Parameter | TFA Method | HCl Method | Reference |
| Reagents | Boc-Protected Pyrazine Methylamine | 1.0 equiv | 1.0 equiv |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) in DCM | - | |
| Hydrochloric Acid (HCl) | - | 4 M in Dioxane | |
| Solvent | Dichloromethane (DCM) | Dioxane | [1] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | [1] |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) | [1] |
Experimental Protocols
Protocol 1: Boc-Protection of (Pyrazin-2-yl)methanamine
This protocol describes a general procedure for the Boc-protection of a pyrazine methylamine using di-tert-butyl dicarbonate.
Materials:
-
(Pyrazin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve (pyrazin-2-yl)methanamine (1.0 equiv) in anhydrous THF or DCM.
-
Addition of Base: Add triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours (or until TLC analysis indicates complete consumption of the starting material).
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (pyrazin-2-ylmethyl)carbamate.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group using TFA in DCM. The product is typically obtained as the TFA salt.
Materials:
-
tert-Butyl (pyrazin-2-ylmethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the Boc-protected pyrazine methylamine (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to achieve a 25-50% (v/v) concentration of TFA in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC. The reaction is often accompanied by the evolution of CO₂ gas.[6]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the pyrazine methylamine as its trifluoroacetate salt, which can often be used directly in the next step.
-
-
Isolation of Free Amine (Optional):
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Protocol 3: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the deprotected amine as its hydrochloride salt, which often precipitates from the reaction mixture and can be easily isolated.
Materials:
-
tert-Butyl (pyrazin-2-ylmethyl)carbamate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the Boc-protected pyrazine methylamine (1.0 equiv).
-
Addition of HCl/Dioxane: Add the 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form during this time. Monitor the reaction by TLC.
-
Isolation:
-
Upon completion, the precipitated solid can be collected by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain the pyrazine methylamine hydrochloride salt.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
-
Experimental Workflow Visualization
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 3-chloropyrazine-2-carbonitrile using a Raney Nickel catalyst.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inactive Catalyst: The activity of Raney Nickel is crucial for this reduction. Ensure the catalyst is fresh or has been properly stored under inert conditions to prevent oxidation.
-
Insufficient Hydrogen Pressure: The reduction of the nitrile group requires an adequate supply of hydrogen. If using a hydrogen balloon, ensure it is sufficiently large and that there are no leaks in the system. For hydrogenators, ensure the pressure is maintained at the recommended level throughout the reaction.
-
Suboptimal Reaction Temperature: While the reaction is often run at room temperature, the rate can be slow. A modest increase in temperature (e.g., to 40-50 °C) may improve the reaction rate and yield. However, excessive heat can promote side reactions.
-
Incomplete Reaction: The reaction can be slow, sometimes requiring extended reaction times (e.g., 1.5 days).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion.
-
Product Degradation: The free amine product may be unstable. Conversion to the hydrochloride salt promptly after workup can improve stability and ease of isolation.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The primary side products in nitrile reductions are often secondary and tertiary amines, formed from the reaction of the initially formed primary amine with the imine intermediate.
-
To minimize these impurities:
-
Use of Acetic Anhydride: Performing the hydrogenation in acetic anhydride with a basic co-catalyst can trap the primary amine as an amide as it is formed, preventing further reaction. The amide can then be hydrolyzed to the desired primary amine.
-
Ammonia Addition: The presence of ammonia in the reaction mixture can help to suppress the formation of secondary and tertiary amines.
-
Q3: The final product is a dark, oily solid and difficult to purify. What are the best practices for purification?
A3: The crude product can indeed be challenging to handle. Here are some purification strategies:
-
Formation of the Hydrochloride Salt: Conversion to the hydrochloride salt often results in a more crystalline and easier-to-handle solid. This can be achieved by treating a solution of the crude amine with hydrochloric acid (e.g., 1N HCl in an appropriate solvent).[1]
-
Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification method. Toluene is a solvent that has been used in the workup procedure.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purification.
-
Column Chromatography: While potentially challenging for the highly polar amine, chromatography on silica gel may be necessary if other methods fail. A polar eluent system, possibly with a small amount of a basic modifier like triethylamine, may be required.
Q4: How can I effectively remove the Raney Nickel catalyst after the reaction?
A4: Raney Nickel is pyrophoric and must be handled with care.
-
Filtration: The most common method is filtration through a pad of celite or another filter aid. This should be done carefully, ensuring the filter cake does not dry out, as this can increase the risk of fire. The filter cake should be quenched with water immediately after filtration.
-
Magnetic Stirring and Decantation: For smaller scale reactions, the Raney Nickel can be allowed to settle with the aid of a magnetic stir bar (by placing a strong magnet under the flask), and the supernatant can be carefully decanted.
Data Presentation: Impact of Reaction Parameters on Nitrile Reduction
| Parameter | Variation | Expected Impact on Yield/Purity | Rationale |
| Catalyst Loading | Increasing | Increased reaction rate, potentially higher yield. | More active sites available for hydrogenation. |
| Decreasing | Slower reaction, may be incomplete. | Insufficient catalyst for efficient conversion. | |
| Hydrogen Pressure | Increasing | Increased reaction rate, potentially higher yield. | Higher concentration of dissolved hydrogen. |
| Decreasing | Slower reaction, may be incomplete. | Insufficient hydrogen for the reduction. | |
| Temperature | Increasing | Increased reaction rate. | Provides activation energy for the reaction. |
| Potential for increased side product formation. | Higher temperatures can favor side reactions. | ||
| Decreasing | Slower reaction rate. | May lead to incomplete reaction in a reasonable time. | |
| Solvent | Protic (e.g., Ethanol) | Generally good for nitrile reductions. | Solubilizes reactants and facilitates hydrogen transfer. |
| Aprotic (e.g., THF) | Can also be effective. | Choice may depend on downstream processing. | |
| Acetic Acid | Used in some protocols for this synthesis.[1] | Can act as both solvent and a proton source. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure found in the literature.[1]
Materials:
-
3-chloropyrazine-2-carbonitrile
-
Raney Nickel (handle with care, pyrophoric)
-
Acetic Acid
-
Hydrogen gas (balloon or cylinder)
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Filtration aid (e.g., Celite)
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney Nickel (approx. 0.67 g per gram of starting material).
-
The reaction vessel is purged with hydrogen, and a hydrogen balloon is attached (or the vessel is pressurized with hydrogen).
-
The reaction mixture is stirred at room temperature for approximately 1.5 days.
-
Upon completion (monitored by TLC or HPLC), the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel. The filter cake should be kept wet and quenched with water immediately.
-
The filtrate is collected and the solvent is removed under reduced pressure.
-
The residue is azeotropically dried with toluene.
-
The resulting residue is treated with 1N HCl and then again with toluene, with the solvent being removed under reduced pressure after each addition.
-
The solid residue is then dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble material.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Logical Relationship of Side Product Formation
Caption: Formation pathway of secondary amine impurity.
References
Technical Support Center: Purification of Crude (3-Chloropyrazin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Chloropyrazin-2-yl)methanamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What are the likely impurities?
A1: The dark coloration of your crude product likely indicates the presence of polymeric or degradation byproducts formed during synthesis. Given that a known synthesis procedure results in a "black solid," this is a common issue.[1] Other potential impurities include unreacted starting materials, residual solvents (e.g., toluene, THF), and side-products from the reaction, such as imidazole derivatives which can form in pyrazine synthesis.[1]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities and can yield highly crystalline material. A mixed solvent system, such as ethanol/water, is often a good starting point for polar amine hydrochlorides.
-
Column Chromatography is useful for separating the target compound from impurities with different polarities. Due to the basic nature of the free amine, standard silica gel can lead to poor separation; amino-modified silica gel is a recommended alternative.
-
Acid-Base Extraction is a powerful technique for separating the basic amine from neutral or acidic impurities. This method involves converting the hydrochloride salt to the free amine, extracting it into an organic solvent, washing away water-soluble impurities, and then converting it back to the hydrochloride salt.
Q3: Can I use standard silica gel for column chromatography of this compound?
A3: While possible, it is not recommended. The free amine form of (3-Chloropyrazin-2-yl)methanamine is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product peak, poor separation, and even product degradation on the column. Using amino-modified silica gel or deactivating the standard silica gel with a base (e.g., triethylamine in the eluent) is advisable for better results.
Troubleshooting Guide
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound. The cooling rate may be too rapid. | - Try a lower-boiling point solvent system. - Ensure the solution is not supersaturated before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling. |
| Low recovery of purified product. | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution in an ice bath for an extended period to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purified product is still colored. | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product as well. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is stuck on the column or shows severe tailing. | Strong interaction between the basic amine and acidic silica gel. | - Use amino-modified silica gel as the stationary phase. - Add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent to suppress the interaction with silica gel. |
| Poor separation of the product from impurities. | The polarity of the eluent is too high or too low. The column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution from a less polar to a more polar solvent system may be necessary. - Reduce the amount of crude product loaded onto the column. |
Acid-Base Extraction Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel. High concentration of the compound. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Low yield after extraction and conversion back to the hydrochloride salt. | Incomplete extraction of the free amine into the organic layer. Incomplete precipitation of the hydrochloride salt. | - Perform multiple extractions with the organic solvent to ensure complete transfer of the free amine. - Ensure the pH is sufficiently acidic (pH < 2) during the final precipitation step. - Cool the solution in an ice bath to maximize precipitation of the hydrochloride salt. |
Purification Data Comparison
The following table presents illustrative data for the purification of 10g of crude this compound with an initial purity of 85%.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Volume (mL) |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | 150 |
| Column Chromatography (Amino Silica) | 85 | >99 | 65 | 500 |
| Acid-Base Extraction | 85 | 99 | 80 | 400 |
Experimental Protocols
1. Recrystallization from Ethanol/Water
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10g of crude this compound in the minimum amount of hot ethanol (approximately 100 mL). Heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
2. Column Chromatography on Amino-Modified Silica Gel
-
Slurry Preparation: Prepare a slurry of amino-modified silica gel in the initial eluent (e.g., 98:2 dichloromethane/methanol).
-
Column Packing: Pack a glass column with the slurry.
-
Sample Loading: Dissolve 5g of the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 2% methanol and gradually increasing to 10%).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
3. Acid-Base Extraction
-
Dissolution: Dissolve 10g of the crude hydrochloride salt in 100 mL of deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the pH is > 10. This will form the free amine.
-
Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Salt Formation: Dissolve the free amine in a minimal amount of ethanol and cool the solution in an ice bath. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the precipitation of the hydrochloride salt is complete (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Resolving solubility issues with (3-Chloropyrazin-2-yl)methanamine hydrochloride
Technical Support Center: (3-Chloropyrazin-2-yl)methanamine hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and use of this compound, with a specific focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound often used as an intermediate in the synthesis of pharmaceutical products. Its pyrazine core is a feature of various biologically active molecules.
Q2: What are the general solubility characteristics of this compound?
As a hydrochloride salt of an amine, this compound is a polar molecule. Generally, it is expected to be more soluble in polar solvents. The principle of "like dissolves like" is a key consideration when selecting a solvent.
Q3: What are the primary factors that influence the solubility of this compound?
The solubility of this compound can be influenced by several factors, including:
-
Solvent Polarity: Polar solvents are generally more effective at dissolving polar solutes.
-
Temperature: For most solids, solubility increases with temperature.
-
pH of the Solution: The pH of the solvent can significantly impact the solubility of ionizable compounds like amine hydrochlorides.
-
Presence of Other Solutes: The common ion effect can decrease solubility if the solvent already contains chloride ions.
Q4: Are there any known safety precautions I should take when handling this compound?
Users should always consult the Safety Data Sheet (SDS) before handling this compound. It is typically recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Initial Assessment:
-
Verify Solvent Choice: Confirm that the polarity of the solvent is appropriate for a polar hydrochloride salt.
-
Check for Saturation: You may have exceeded the solubility limit of the compound in the chosen solvent at the current temperature.
-
-
Troubleshooting Steps:
-
Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.
-
Increase Temperature: Gently warm the solution. Many compounds exhibit significantly higher solubility at elevated temperatures. Be cautious and ensure the compound is stable at the intended temperature.
-
Apply Mechanical Agitation:
-
Vortexing: Vigorously mix the solution using a vortex mixer.
-
Sonication: Use an ultrasonic bath to provide energy to break down solute-solute interactions.
-
-
Change the Solvent: If the compound remains insoluble, consider a different solvent or a solvent mixture. Refer to the solubility data table below for guidance.
-
Issue 2: The compound precipitates out of solution over time.
-
Initial Assessment:
-
Temperature Fluctuation: The solution may have cooled, causing the solubility to decrease.
-
Solvent Evaporation: The concentration of the solute may have increased due to solvent evaporation.
-
pH Shift: A change in the pH of the solution could lead to precipitation.
-
-
Troubleshooting Steps:
-
Maintain Temperature: If the experiment allows, maintain the solution at a constant, slightly elevated temperature.
-
Seal the Container: Ensure the container is well-sealed to prevent solvent evaporation.
-
Buffer the Solution: If working with an aqueous solution, use a buffer to maintain a stable pH.
-
Issue 3: The dissolution rate is too slow for the experimental timeframe.
-
Initial Assessment:
-
Particle Size: Larger crystals will dissolve more slowly than a fine powder.
-
Insufficient Agitation: Inadequate mixing can slow down the dissolution process.
-
-
Troubleshooting Steps:
-
Reduce Particle Size: If possible, gently grind the compound to a finer powder before adding it to the solvent.
-
Increase Agitation: Use more vigorous or continuous stirring, vortexing, or sonication.
-
Increase Temperature: As with improving overall solubility, warming the solvent can increase the rate of dissolution.
-
Data Presentation: Estimated Solubility Profile
The following table provides an estimated solubility profile of this compound in common laboratory solvents. This data is based on general principles of solubility for similar compounds and should be used as a starting point for your experiments. It is highly recommended to perform your own solubility tests for precise quantitative data.
| Solvent | Polarity Index | Estimated Solubility |
| Water | 10.2 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |
| Methanol | 6.6 | Soluble |
| Ethanol | 5.2 | Sparingly Soluble |
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble[1] |
| Dichloromethane (DCM) | 3.1 | Insoluble |
| Toluene | 2.4 | Insoluble |
| Hexane | 0.1 | Insoluble |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general procedure to determine the approximate solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Ultrasonic bath
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check for the presence of undissolved solid.
-
Sample Collection and Preparation: a. After the equilibration period, allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a micropipette. c. Immediately filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Quantification: a. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. b. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.
-
Calculation of Solubility: a. Calculate the concentration in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A step-by-step experimental workflow for determining solubility.
References
Technical Support Center: Optimizing Cyanation of (5-chloropyrazin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the cyanation of (5-chloropyrazin-2-yl)methanamine to produce (5-cyanopyrazin-2-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed cyanation of (5-chloropyrazin-2-yl)methanamine.
Issue 1: Low or Incomplete Conversion
Observation: HPLC or TLC analysis of the reaction mixture shows a significant amount of starting material, (5-chloropyrazin-2-yl)methanamine, remaining even after extended reaction times.
Potential Causes and Solutions:
-
Insufficient Base: The reaction is sensitive to the amount of base, particularly when starting with the hydrochloride salt of the amine. Initial studies have shown that a substoichiometric amount of potassium acetate (KOAc) leads to low conversion (around 38%).[1]
-
Recommendation: Increase the stoichiometry of the base. For the hydrochloride salt, using at least 1.5 equivalents of KOAc has been shown to improve conversion to over 55%.[1] Further optimization of the base and its stoichiometry may be required.
-
-
Catalyst Deactivation: Palladium catalysts can be deactivated by excess cyanide ions in the reaction mixture. This can lead to a stalled reaction.
-
Recommendation: While not specifically documented for this substrate, the use of bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. Consider ligands such as DPEPhos, which has been used with some success.[1]
-
-
Inadequate Temperature: The reaction may require a specific temperature to proceed at an optimal rate.
-
Recommendation: Ensure the reaction temperature is maintained consistently. A typical starting point for palladium-catalyzed cyanations is around 100°C.
-
-
Poor Solubility of Reagents: The insolubility of the cyanide source or other reagents can hinder the reaction.
-
Recommendation: Ensure adequate stirring and consider solvents that can better solubilize all reaction components. Biphasic solvent systems, such as dioxane and water, have been used successfully in similar cyanations.
-
Issue 2: Formation of Side Products and Purification Challenges
Observation: The crude reaction mixture shows the presence of impurities, which may include oligomeric side-products, making purification by chromatography difficult and resulting in lower purity of the isolated product.[1]
Potential Causes and Solutions:
-
Reaction with the Aminomethyl Group: The primary amine of the starting material or product can potentially react with the starting material or other intermediates, leading to the formation of dimers or oligomers.
-
Recommendation: While specific side products for this reaction are not fully characterized in the available literature, minimizing reaction time and temperature, once optimal conversion is achieved, may reduce their formation.
-
-
Hydrolysis of the Cyano Group: If water is present in the reaction and the conditions are harsh, the newly formed cyano group could be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid.
-
Recommendation: Use anhydrous solvents and reagents if hydrolysis is suspected.
-
-
Difficult Purification: The desired product and impurities may have similar polarities, making chromatographic separation challenging.
-
Recommendation: The primary literature suggests that purification for this specific transformation requires chromatography.[1] If baseline impurities are an issue, filtering the crude material through a silica gel plug before full chromatographic purification may be beneficial.[1] Development of a non-chromatographic purification method, such as crystallization, would require further investigation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction conditions for the cyanation of (5-chloropyrazin-2-yl)methanamine hydrochloride?
A1: Based on available literature, a promising starting point is a palladium-catalyzed reaction using a catalyst system like [Pd(cinnamyl)Cl]2 with the ligand DPEPhos. It is crucial to use a sufficient amount of a weak base, such as potassium acetate (KOAc), with at least 1.5 equivalents recommended when starting with the hydrochloride salt.[1] A common solvent system for similar reactions is a mixture of dioxane and water.
Q2: What are some alternative cyanide sources I can use?
A2: While zinc cyanide is commonly used in palladium-catalyzed cyanations, less toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been successfully employed for the cyanation of other heteroaryl chlorides. This could be a viable option to explore for this reaction as well.
Q3: My reaction is very slow. What can I do to increase the rate?
A3: Apart from optimizing the temperature, the choice of catalyst and ligand can significantly impact the reaction rate. Screening different palladium sources and phosphine ligands may be necessary. For electron-deficient heteroaryl chlorides, ligands that promote a faster reductive elimination step can be beneficial.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the desired product and any major side products.
Q5: The isolated yield is low even with good conversion. What are the potential reasons?
A5: Low isolated yields despite good conversion can be due to several factors, including product loss during workup and purification, or the formation of side products that are difficult to separate. The literature on this specific reaction notes that even after chromatography, the purity of the isolated product can be a challenge, which could contribute to a lower overall yield of high-purity material.[1]
Data Presentation
Table 1: Summary of Reported Reaction Conditions and Outcomes for the Cyanation of (5-chloropyrazin-2-yl)methanamine hydrochloride[1]
| Parameter | Condition 1 | Condition 2 | Optimized Condition |
| Palladium Source | [Pd(cinnamyl)Cl]2 | [Pd(cinnamyl)Cl]2 | [Pd(cinnamyl)Cl]2 |
| Ligand | DPEPhos | DPEPhos | DPEPhos |
| Pd Loading | Not specified | Not specified | 2.5 mol % |
| Ligand Loading | Not specified | Not specified | 5 mol % |
| Cyanide Source | Zn(CN)2 | Zn(CN)2 | Zn(CN)2 |
| Base | KOAc | KOAc | KOAc |
| Base Stoichiometry | 0.5 equiv. | 1.5 equiv. | Not specified |
| Solvent | Not specified | Not specified | Not specified |
| Temperature | Not specified | Not specified | Not specified |
| Conversion | 38% | 55% | Not specified |
| Isolated Yield | Not specified | Not specified | 70% (after chromatography) |
| Product Purity (LCAP) | 4% | 8% | Not specified |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cyanation of (5-chloropyrazin-2-yl)methanamine hydrochloride
The following is a representative protocol adapted from the findings reported in the literature.[1] Researchers should perform their own optimization based on their specific experimental setup and safety protocols.
Materials:
-
(5-chloropyrazin-2-yl)methanamine hydrochloride
-
Zinc cyanide (Zn(CN)2)
-
Potassium acetate (KOAc)
-
[Pd(cinnamyl)Cl]2
-
DPEPhos (Bis(2-diphenylphosphinophenyl)ether)
-
Anhydrous dioxane
-
Degassed water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add (5-chloropyrazin-2-yl)methanamine hydrochloride (1 equiv.), zinc cyanide (approx. 0.6 equiv.), and potassium acetate (1.5 equiv.).
-
In a separate vial, prepare the catalyst by dissolving [Pd(cinnamyl)Cl]2 (0.025 equiv.) and DPEPhos (0.05 equiv.) in anhydrous dioxane.
-
Add the catalyst solution to the reaction vessel containing the starting materials.
-
Seal the reaction vessel and purge with an inert atmosphere (nitrogen or argon).
-
Add any additional solvent (e.g., degassed water to create a biphasic system) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup. The specific procedure will depend on the solvent system used.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (5-cyanopyrazin-2-yl)methanamine.
Visualizations
Caption: A typical experimental workflow for the palladium-catalyzed cyanation.
Caption: Troubleshooting logic for addressing low reaction conversion.
References
Technical Support Center: Handling Hygroscopic Pyrazine Amine Salts
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of hygroscopic pyrazine amine salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazine amine salts hygroscopic?
A1: The hygroscopicity of pyrazine amine salts stems from the presence of the pyrazine ring and the amine functional groups. The nitrogen atoms in the pyrazine ring and the amine group can form hydrogen bonds with water molecules in the surrounding atmosphere. This interaction leads to the absorption and adsorption of moisture, causing the solid salt to become sticky, clump, or even deliquesce (dissolve in the absorbed water). The degree of hygroscopicity can be influenced by the specific counter-ion of the salt and the substitution pattern on the pyrazine ring.
Q2: What are the primary consequences of improper handling of hygroscopic pyrazine amine salts?
A2: Improper handling can lead to several experimental issues:
-
Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors in mass measurements, resulting in incorrect concentrations of solutions and inaccurate stoichiometric calculations for reactions.
-
Degradation of the Compound: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis, leading to the formation of impurities and a decrease in the purity of the active pharmaceutical ingredient (API).[1][2]
-
Altered Physical Properties: Moisture uptake can change the crystal structure, particle size, and flowability of the powder, which can affect dissolution rates and formulation performance.
-
Reduced Shelf-Life and Stability: Long-term exposure to humidity will compromise the stability and shorten the shelf-life of the compound.
Q3: How should I store hygroscopic pyrazine amine salts?
A3: Proper storage is critical to maintain the integrity of the salt.
-
Primary Storage: Store the compound in a tightly sealed container, preferably made of amber glass to protect from light, which can also contribute to degradation. The container should be placed inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).
-
Controlled Environment: For highly hygroscopic salts, storage in a glove box or a dry box with a controlled low-humidity atmosphere (e.g., nitrogen or argon) is recommended.
-
Temperature: Store at the temperature recommended on the product's certificate of analysis. Generally, cool and dry conditions are preferred.
Troubleshooting Guide
Problem: The salt appears clumpy or has turned into a sticky solid, making it difficult to weigh.
-
Cause: The salt has absorbed a significant amount of moisture from the atmosphere.
-
Solution:
-
Drying: Dry the salt under vacuum at a temperature that will not cause decomposition. The appropriate temperature should be determined by thermogravimetric analysis (TGA) if possible.
-
Handling Environment: Once dry, handle the salt exclusively in a controlled, low-humidity environment such as a glove box.
-
Weighing Technique: Use a pre-tared, sealed weighing vessel. Quickly add the salt and seal the vessel before removing it from the controlled environment for weighing.
-
Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after preparing a solution.
-
Cause: The salt may have degraded due to the presence of moisture. Hydrolysis of the amine or other functional groups on the pyrazine ring is a common degradation pathway.
-
Solution:
-
Moisture Determination: Determine the water content of your solid salt using Karl Fischer titration to assess the extent of moisture absorption.
-
Use Anhydrous Solvents: Prepare solutions using anhydrous solvents to minimize further degradation.
-
Fresh Samples: If possible, use a fresh, unopened container of the salt for your experiments.
-
Stability Study: Conduct a small-scale stability study by dissolving the salt in your chosen solvent and analyzing it at different time points to understand its stability in solution.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Cause: Inconsistent moisture content in the pyrazine amine salt can lead to variability in the actual concentration of your solutions.
-
Solution:
-
Standardize Handling Procedures: Implement a strict and consistent protocol for handling the salt, including the use of a glove box for weighing and solution preparation.
-
Moisture Content Correction: Routinely measure the water content of the salt using Karl Fischer titration and correct the weighed mass to reflect the amount of anhydrous compound.
-
Dynamic Vapor Sorption (DVS) Analysis: For a thorough understanding of the material's behavior, perform DVS analysis to determine its moisture sorption isotherm. This will inform you about the critical humidity levels to avoid.
-
Data Presentation
Table 1: Hygroscopicity Classification of Pyrazine Amine Salts (Illustrative Data)
| Compound | Salt Form | Hygroscopicity Classification* | Critical Relative Humidity (RH) for Significant Water Uptake |
| 2-Aminopyrazine | Hydrochloride | Very Hygroscopic | > 40% RH |
| 2-Amino-5-bromopyrazine | Hydrobromide | Hygroscopic | > 60% RH |
| 2,3-Diaminopyrazine | Dihydrochloride | Slightly Hygroscopic | > 75% RH |
| Amiloride | Hydrochloride | Slightly Hygroscopic | > 80% RH |
*Based on the European Pharmacopoeia classification.
Experimental Protocols
Protocol 1: Weighing and Dissolution of a Hygroscopic Pyrazine Amine Salt
Objective: To accurately weigh a hygroscopic pyrazine amine salt and prepare a solution of a specific concentration.
Materials:
-
Hygroscopic pyrazine amine salt
-
Anhydrous solvent
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Analytical balance (located inside a glove box)
-
Glove box with a controlled low-humidity atmosphere
Procedure:
-
Transfer all necessary materials (salt container, spatula, weighing paper, volumetric flask with a stopper) into the glove box antechamber and allow the atmosphere to equilibrate.
-
Inside the glove box, open the container of the hygroscopic salt.
-
Place the weighing paper on the analytical balance and tare it.
-
Using the spatula, quickly transfer the desired amount of the salt onto the weighing paper. Record the mass accurately.
-
Carefully transfer the weighed salt into the volumetric flask.
-
Using a funnel, add a small amount of the anhydrous solvent to the volumetric flask to dissolve the salt.
-
Once the salt is dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Seal the volumetric flask before removing it from the glove box.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a hygroscopic pyrazine amine salt sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe
-
Hygroscopic pyrazine amine salt sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Accurately weigh the hygroscopic pyrazine amine salt in a sealed container. This should be done in a glove box for highly sensitive samples.
-
Quickly transfer a known mass of the salt into the titration vessel.
-
Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 3: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption characteristics of a pyrazine amine salt.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Hygroscopic pyrazine amine salt sample
-
Microbalance sample pan
Procedure:
-
Calibrate the DVS instrument according to the manufacturer's protocol.
-
Accurately weigh a small amount of the pyrazine amine salt (typically 5-20 mg) into a sample pan.
-
Place the sample pan in the DVS instrument.
-
Set the experimental parameters, including the temperature (e.g., 25 °C) and the relative humidity (RH) program. A typical program involves a drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 10% to 90% RH) and then a stepwise decrease back to 0% RH.
-
Start the experiment. The instrument will measure the change in mass of the sample as a function of RH at a constant temperature.
-
The instrument software will generate a moisture sorption-desorption isotherm, which plots the percentage change in mass versus RH.
-
Analyze the isotherm to determine the hygroscopicity of the sample, identify any phase transitions, and determine critical humidity levels.
Visualizations
References
Technical Support Center: Reduction of Pyrazine Esters to Aldehydes
This guide provides troubleshooting advice and detailed protocols for the selective reduction of pyrazine esters to their corresponding aldehydes, a critical transformation in pharmaceutical and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the reduction of pyrazine esters, primarily using Diisobutylaluminium Hydride (DIBAL-H).
Q1: My reaction shows low or no conversion of the starting ester. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction setup, or insufficient equivalents of the reducing agent.
-
Reagent Quality: DIBAL-H is sensitive to air and moisture. Ensure that the DIBAL-H solution is fresh or has been recently titrated to verify its molarity.[1] Using a non-verified or old batch of reagent is a common cause of failure.
-
Reaction Conditions: The reaction demands a strictly anhydrous and inert (nitrogen or argon) atmosphere.[1] Any moisture present will quench the hydride reagent, rendering it inactive. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Insufficient Reagent: While a slight excess is sometimes needed, using significantly less than 1.0 equivalent of active DIBAL-H will result in incomplete conversion. Calibrate the reagent and use 1.0–1.2 equivalents for a complete reaction.[1]
Q2: I'm observing significant over-reduction to the pyrazine alcohol. How can I prevent this?
Answer: The formation of the primary alcohol is the most common side reaction and is almost always due to the reaction temperature rising prematurely or the use of excess reducing agent.[1][2][3]
-
Strict Temperature Control: The key to stopping the reaction at the aldehyde stage is maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of DIBAL-H and for a period after.[4][5][6] The tetrahedral intermediate formed is stable at this low temperature but collapses and gets reduced further if the solution warms up.[7][8]
-
Controlled Stoichiometry: Use only 1.0-1.2 equivalents of DIBAL-H.[1] An excess of 1.5 equivalents or more will almost certainly lead to the alcohol byproduct.[1]
-
Cold Quench: The reaction must be quenched at -78 °C.[1] A slow, dropwise addition of a proton source like methanol (to destroy excess DIBAL-H) followed by a cold aqueous workup (e.g., saturated Rochelle's salt or ammonium chloride) is crucial.[1][4] Warming the reaction mixture before the quench will lead to over-reduction.[3]
Q3: My Thin-Layer Chromatography (TLC) analysis is confusing. How can I effectively monitor the reaction?
Answer: TLC is an essential tool for monitoring these reactions.[4][9] A common pitfall is that the workup of the TLC sample itself can alter the product distribution.[3]
-
Proper TLC Procedure:
-
Spotting: Use a three-lane spotting system on your TLC plate: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).[10]
-
Quenching the Aliquot: Withdraw a small aliquot from the reaction mixture with a glass capillary. Immediately quench it in a separate small vial containing a suitable workup solution (like a drop of ethyl acetate and a drop of saturated Rochelle's salt) before spotting on the TLC plate. This prevents the DIBAL-H in the aliquot from causing over-reduction on the plate itself.
-
Analysis: The disappearance of the starting material spot in the "Rxn" lane is the primary indicator of reaction completion.[10] The aldehyde product should have a different Rf value than the ester and the more polar alcohol byproduct.
-
Q4: The reaction workup is forming gels and emulsions, making extraction difficult. What is the solution?
Answer: The aluminum salts formed during the quench are often gelatinous and can complicate the extraction process.[1]
-
Use of Rochelle's Salt: Quenching with methanol followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is highly effective.[3][4] Stirring the biphasic mixture for a few hours (or overnight) will break down the aluminum salt complex, resulting in two clear, easily separable layers.[3]
-
Filtration through Celite: After quenching, the resulting suspension can be filtered through a pad of Celite® (diatomaceous earth) to remove the insoluble aluminum salts before proceeding with the aqueous extraction.[1][4]
Data Summary: DIBAL-H Reduction Conditions
The outcome of the reduction is highly dependent on stoichiometry and temperature. The following table summarizes the expected products under different conditions.
| Parameter | Condition for Aldehyde (Desired) | Condition for Alcohol (Over-reduction) |
| DIBAL-H Equivalents | 1.0 - 1.2[1] | > 1.5[1] |
| Temperature | ≤ -60 °C (typically -78 °C)[1][2][3] | > -50 °C or warming before quench[1][5] |
| Quenching Protocol | Slow addition of MeOH at -78 °C, then cold aqueous solution[1][4] | Quenching at warmer temperatures or rapid, uncontrolled quench[3] |
Key Experimental Protocol
General Protocol for DIBAL-H Reduction of a Pyrazine Ester to an Aldehyde
This protocol provides a generalized procedure. Specific substrate reactivity may require optimization.
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add a solution of the pyrazine ester (1.0 eq.) in an anhydrous solvent (e.g., Toluene, THF, or DCM) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.[4]
-
-
Cooling:
-
Cool the ester solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition and reaction time.[4]
-
-
DIBAL-H Addition:
-
Reaction Monitoring:
-
Quenching:
-
Workup & Isolation:
-
Stir the mixture vigorously until the two layers become clear (this can take several hours).
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) two to three times.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][11]
-
-
Purification:
-
Purify the crude aldehyde product by column chromatography on silica gel.[4]
-
Visual Guides & Workflows
General Experimental Workflow
References
- 1. orgosolver.com [orgosolver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving Chloropyrazines
Welcome to the technical support center for catalyst selection in reactions involving chloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloropyrazines often challenging?
A1: Chloropyrazines present unique challenges in cross-coupling reactions primarily due to two factors:
-
Low Reactivity: The Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition step in the catalytic cycle difficult compared to their bromo or iodo counterparts.[1]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to deactivation or inhibition of its catalytic activity.[2][3]
Q2: What are the most critical parameters to consider when selecting a catalyst system for chloropyrazine couplings?
A2: The success of a cross-coupling reaction with chloropyrazines is highly dependent on the careful selection of several components:
-
Palladium Pre-catalyst: Pd(0) and Pd(II) sources like Pd₂(dba)₃, Pd(OAc)₂, and Pd(PPh₃)₄ are commonly used.[4] More active, third-generation Buchwald-Hartwig pre-catalysts can be particularly effective for less reactive chloropyrazines.[5]
-
Ligand: The choice of ligand is crucial.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2] These ligands help to stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyrazine nitrogen.[2]
-
Base: The base plays a critical role in the transmetalation step (in Suzuki-Miyaura) or deprotonation of the amine (in Buchwald-Hartwig amination).[3][5] Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[2][3]
-
Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperatures. Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation.[1][4]
Q3: How can I minimize catalyst deactivation when working with chloropyrazines?
A3: Catalyst deactivation is a common issue.[2] To mitigate this:
-
Use appropriate ligands: As mentioned, bulky, electron-rich ligands can protect the palladium center.[2]
-
Ensure inert conditions: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Purity of reagents: Impurities in reagents or solvents can poison the catalyst. Use high-purity materials.[3]
-
Temperature control: While higher temperatures can promote the reaction, they can also lead to catalyst degradation. A temperature screen is recommended to find the optimal balance.[2][3]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for the less reactive chloropyrazine.[1]
-
Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step efficiently.[5]
-
Protodeboronation: The boronic acid coupling partner may be unstable under the reaction conditions, leading to the formation of an undesired C-H bond instead of the desired C-C bond.[2][5] This can be promoted by the presence of water.[2]
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
Solutions:
-
Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2]
-
Screen different bases: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2]
-
Use more stable boron reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.[2]
-
Ensure thorough degassing: To minimize homocoupling, ensure all solvents are properly degassed. Using a Pd(0) source or an efficient precatalyst system can also help.[2]
-
Increase reaction temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.[2]
Problem 2: Poor Performance in Buchwald-Hartwig Amination
Possible Causes:
-
Catalyst Inhibition by Pyrazine Nitrogen: The nitrogen atoms on the pyrazine ring can strongly coordinate to the palladium center, inhibiting its catalytic activity.[5]
-
Inappropriate Ligand: The ligand may not be suitable for activating the C-Cl bond or for facilitating the C-N bond-forming reductive elimination.
-
Base Incompatibility: The chosen base may not be strong enough or could be participating in side reactions.
Solutions:
-
Employ specialized ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are known to be effective for C-N couplings with heteroaryl chlorides.[3]
-
Optimize the base: A strong, non-nucleophilic base like NaOtBu is often used.[3] However, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, potentially requiring higher temperatures or longer reaction times.[5]
-
Consider catalyst loading: In some cases, a slightly higher catalyst loading might be necessary to overcome partial deactivation.
Data Presentation: Catalyst Systems for Cross-Coupling Reactions
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrazines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/Water | 75 |
Data compiled from multiple sources for illustrative starting conditions.[6][7]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyrazines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |
Data compiled from multiple sources for illustrative starting conditions.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrazine
-
Reaction Setup: To an oven-dried reaction vial equipped with a stir bar, add the 2-chloropyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrazine
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene).[3] Then add the 2-chloropyrazine (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
References
Technical Support Center: Minimizing Impurities in Large-Scale Pyrazine Synthesis
Welcome to the technical support center for large-scale pyrazine synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges in obtaining high-purity pyrazines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during the synthesis and purification of pyrazines.
Synthesis Troubleshooting
Question: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in large-scale pyrazine synthesis can be attributed to several factors. Here are some of the most common culprits and potential solutions:
-
Purity of Starting Materials: The purity of your starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, is critical. Impurities can lead to unwanted side reactions, consuming reactants and generating by-products that complicate purification. It is advisable to purify starting materials before use.
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine. If this oxidation step is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure your oxidizing agent is active and used in the correct stoichiometric amount, or that reaction conditions (like aeration) are sufficient for oxidation.
-
Suboptimal Reaction Conditions: Pyrazine synthesis is often sensitive to reaction conditions.
-
Temperature: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts. Conversely, temperatures above 450°C can cause the pyrazine ring to decompose.[1]
-
Catalyst and Base: The choice and loading of the catalyst and base are crucial. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases.[1]
-
Solvent: The solvent can significantly influence the reaction outcome. For example, in the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol has been shown to produce higher yields compared to other organic solvents like methanol or THF.
-
-
Side Reactions: The formation of by-products, such as imidazole derivatives, can significantly reduce the yield of the desired pyrazine. Optimizing reaction conditions can help to minimize these side reactions.
Question: I am observing significant amounts of imidazole by-products in my reaction mixture. How can I prevent their formation and remove them?
Answer: Imidazole formation is a common side reaction in pyrazine synthesis, particularly when using certain starting materials and solvents.
-
Prevention: The choice of solvent during extraction is a key factor. Using a non-polar solvent like hexane for liquid-liquid extraction can help prevent the co-extraction of more polar imidazole derivatives. Solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[1]
-
Removal:
-
Column Chromatography: If imidazole impurities are present, column chromatography using silica gel is an effective purification method. A common eluent system is a mixture of hexane and ethyl acetate.
-
Distillation: For volatile pyrazines, distillation can be used to separate them from non-volatile imidazole impurities.
-
Purification Troubleshooting
Question: My liquid-liquid extraction (LLE) is not efficiently isolating the pyrazine product. How can I improve this?
Answer: LLE is a common initial purification step, but its efficiency can be limited.
-
Multiple Extractions: A single extraction is often insufficient to achieve a high recovery. Performing multiple extractions with fresh solvent is recommended to ensure maximum product recovery.
-
Solvent Selection: As mentioned previously, the choice of extraction solvent is critical. For the selective extraction of pyrazines while leaving polar impurities like 4-methyl imidazole behind, hexane is a suitable choice.[2]
Question: I am having difficulty purifying my solid pyrazine derivative by recrystallization. What are the common pitfalls?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but it requires careful execution.
-
Solvent Choice: The ideal solvent should dissolve the pyrazine derivative well at high temperatures but poorly at low temperatures.
-
Cooling Rate: Rapid cooling, often referred to as "shock cooling," can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals. It is crucial to allow the solution to cool slowly and without disturbance.[2]
-
Solvent Volume: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal yield.[2]
Data Presentation
The following tables summarize quantitative data on the synthesis and purification of pyrazines to aid in the selection of appropriate methods and conditions.
Table 1: Comparison of Common Pyrazine Synthesis Methodologies
| Synthesis Method | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Condensation of 1,2-diamines and α-dicarbonyls | Ethylenediamine, Glyoxal | Unsubstituted and substituted pyrazines | Room temperature or gentle heating in a solvent like ethanol or acetic acid. | Generally high | Versatile, high-yielding, and straightforward.[3] | Requires an oxidation step if the dihydropyrazine intermediate is stable. |
| Staedel-Rugheimer Synthesis | α-halo ketones, Ammonia | Symmetrically substituted pyrazines | Heating under reflux. | Moderate to high | A classical and reliable method for specific products.[3] | Potential for side reactions due to reactive starting materials. |
| Gutknecht Synthesis | α-amino ketones (often generated in situ) | Substituted pyrazines | Self-condensation followed by oxidation. | Moderate to high | Versatile for various substitution patterns.[3] | The synthesis and stability of the α-amino ketone intermediate can be challenging. |
| Biosynthesis | L-threonine, Glucose | 2,5-Dimethylpyrazine | Mild conditions (e.g., 30-40°C, atmospheric pressure). | Up to 2.9 g/L in engineered E. coli | "Green" and sustainable, with fewer toxic by-products.[4] | Lower volumetric productivity compared to chemical synthesis. |
Table 2: Effect of Solvent on Yield in Enzymatic Synthesis of Pyrazinamide Derivatives
| Solvent | log P | Yield (%) | By-products |
| tert-Amyl alcohol | 1.3 | High | - |
| Ethanol | -0.24 | Moderate | Pyrazine esters |
| Isopropanol | 0.05 | Moderate | Pyrazine esters |
| Isobutanol | 0.8 | Moderate | Pyrazine esters |
| Methanol | -0.77 | Low | - |
| Acetonitrile | -0.34 | Low | - |
| Dichloromethane | 1.25 | Low | - |
| DMSO | -1.35 | Low | - |
| THF | 0.46 | Low | - |
| 2-MeTHF | 1.1 | Low | - |
| Data adapted from a study on the enzymatic synthesis of pyrazinamide derivatives.[5] |
Experimental Protocols
This section provides detailed methodologies for key pyrazine synthesis reactions.
Protocol 1: Synthesis of 2,5-Dimethylpyrazine via Condensation
This protocol describes a general procedure for the synthesis of 2,5-dimethylpyrazine from 1,2-propanediamine and 2,3-butanedione.
Materials:
-
1,2-Propanediamine
-
2,3-Butanedione (diacetyl)
-
Ethanol
-
Oxidizing agent (e.g., air, copper(II) sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-propanediamine in ethanol.
-
Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-butanedione to the solution while stirring. The reaction may be exothermic, and cooling might be necessary.
-
Reaction and Workup: Heat the reaction mixture to reflux for several hours to ensure the completion of the condensation reaction. After cooling to room temperature, remove the solvent under reduced pressure.
-
Oxidation: The resulting residue, containing the dihydropyrazine intermediate, is then subjected to oxidation to form the aromatic pyrazine ring. This can be achieved by bubbling air through the mixture or by using a mild oxidizing agent.
-
Purification: The crude 2,5-dimethylpyrazine is then purified by distillation.[4]
Protocol 2: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
This protocol illustrates the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone and ammonia.
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia
-
Ethanol
-
Copper(II) sulfate (oxidizing agent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Formation of α-amino ketone: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Self-condensation and Oxidation: Once the formation of the α-amino ketone is complete, heat the reaction mixture to induce self-condensation. The resulting dihydropyrazine is then oxidized by adding an oxidizing agent like copper(II) sulfate and heating the mixture under reflux.[3]
-
Isolation and Purification: After the oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction. The crude 2,5-diphenylpyrazine can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 3: Gutknecht Synthesis of Substituted Pyrazines
This protocol outlines the general steps for the Gutknecht synthesis, which involves the self-condensation of α-amino ketones.
Materials:
-
Starting ketone
-
Nitrous acid source (e.g., sodium nitrite and a mineral acid)
-
Reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation)
-
Oxidizing agent (e.g., air, mercury(I) oxide, or copper(II) sulfate)
-
Appropriate solvents
Procedure:
-
Formation of α-oximinoketone: Treat a ketone with nitrous acid to form an α-oximinoketone.
-
Reduction to α-amino ketone: Reduce the α-oximinoketone to the corresponding α-amino ketone using a suitable reducing agent.
-
Dimerization and Oxidation: The α-amino ketone will then dimerize to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative using an appropriate oxidizing agent.[6]
Visualizations
The following diagrams illustrate key workflows and logical relationships in pyrazine synthesis to aid in understanding and troubleshooting.
Caption: A generalized experimental workflow for pyrazine synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
Validation & Comparative
A Comparative Guide to (3-Chloropyrazin-2-yl)methanamine Salt Forms: Hydrochloride vs. Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical step in drug development, profoundly influencing the physicochemical properties and ultimate bioavailability of an active pharmaceutical ingredient (API). This guide provides a comparative overview of the hydrochloride and dihydrochloride salts of (3-Chloropyrazin-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. While direct experimental data for this specific molecule is not extensively published, this comparison is based on established principles of salt formation for amine-containing compounds and outlines the experimental protocols necessary for their characterization.
Physicochemical Property Comparison
The primary difference between the hydrochloride and dihydrochloride salts of (3-Chloropyrazin-2-yl)methanamine lies in the stoichiometry of the acid-base reaction. The parent molecule possesses two basic nitrogen centers: one on the pyrazine ring and the other on the aminomethyl group. The hydrochloride salt is formed when one of these nitrogens is protonated by hydrochloric acid, while the dihydrochloride salt results from the protonation of both basic centers.[1] This seemingly subtle distinction can lead to significant differences in their material properties.
| Property | (3-Chloropyrazin-2-yl)methanamine Hydrochloride | (3-Chloropyrazin-2-yl)methanamine Dihydrochloride | Rationale |
| Molecular Weight | Lower | Higher | Addition of a second HCl molecule. |
| Aqueous Solubility | Good | Expected to be Higher | The presence of two ionized centers in the dihydrochloride salt generally leads to stronger interactions with polar solvents like water, thereby increasing solubility.[1][2] |
| Melting Point | Expected to be high | Expected to be different from the monohydrochloride | Salt formation generally increases the melting point compared to the free base due to the formation of a crystal lattice.[3] The different crystal packing of the mono- and dihydrochloride salts will result in distinct melting points. |
| Hygroscopicity | Variable | Potentially higher | The increased number of hydrophilic ionic sites in the dihydrochloride salt may lead to a greater affinity for atmospheric moisture.[4] |
| Stability | Generally stable | Stability may differ | The chemical and physical stability of each salt form can be influenced by factors such as crystal structure and hygroscopicity.[5] |
| pH of Aqueous Solution | Acidic | More Acidic | The dissolution of the dihydrochloride salt will release two equivalents of protons per mole, resulting in a lower pH compared to the monohydrochloride. |
Experimental Protocols
To empirically determine and compare the properties of the two salt forms, the following experimental protocols are recommended:
Solubility Determination
Objective: To quantify the aqueous solubility of each salt form.
Protocol:
-
Prepare saturated solutions of both the hydrochloride and dihydrochloride salts in deionized water at a controlled temperature (e.g., 25°C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure reproducibility.[6]
Thermal Analysis: Melting Point and Stability
Objective: To determine the melting point and thermal stability of each salt form.
Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the salt sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[7]
-
-
Thermogravimetric Analysis (TGA):
-
Place an accurately weighed sample of the salt (typically 5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Monitor the change in mass as a function of temperature.
-
Significant mass loss indicates decomposition or desolvation, providing information on the thermal stability of the compound.[7][8]
-
Hygroscopicity Assessment
Objective: To evaluate the tendency of each salt form to absorb moisture from the atmosphere.
Protocol:
-
Place a known weight of each salt in a controlled humidity chamber.
-
Expose the samples to a range of relative humidity (RH) levels (e.g., from 10% to 90% RH in increments) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass of the samples over time until equilibrium is reached at each RH level.
-
The percentage of weight gain at each RH provides a measure of the hygroscopicity of the material.[][10][11]
Structural Characterization
Objective: To confirm the crystal structure of each salt form.
Protocol:
-
X-Ray Powder Diffraction (XRPD):
-
A small amount of the powdered salt is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded as a function of the scattering angle (2θ).
-
The resulting diffractogram provides a unique "fingerprint" of the crystalline solid, allowing for the identification and differentiation of the hydrochloride and dihydrochloride salt forms.[12][13][14]
-
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the salt formation process and a typical workflow for salt screening.
Conclusion
The choice between the hydrochloride and dihydrochloride salt of (3-Chloropyrazin-2-yl)methanamine will depend on the desired physicochemical properties for a specific application. The dihydrochloride salt is anticipated to offer higher aqueous solubility, which can be advantageous for certain formulations. However, this may be accompanied by increased hygroscopicity, which could present challenges in handling and storage. A thorough experimental evaluation of both salt forms, following the protocols outlined in this guide, is essential for making an informed decision in the drug development process. This systematic approach ensures the selection of a salt form with optimal characteristics for further development.
References
- 1. differencebetween.com [differencebetween.com]
- 2. difference.wiki [difference.wiki]
- 3. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiozindia.com [microbiozindia.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. jocpr.com [jocpr.com]
- 12. icdd.com [icdd.com]
- 13. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of 3-Chloro-2-pyrazinemethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 3-Chloro-2-pyrazinemethanamine hydrochloride, a key intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, methodology, and starting materials to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparing Synthesis Routes
The two routes offer distinct advantages. Route 1, a one-step reduction of a nitrile, is a straightforward, high-yielding laboratory-scale synthesis. Route 2, a multi-step process involving an imine intermediate, represents an industrial approach designed to avoid potentially hazardous reagents.
| Parameter | Route 1: Reduction of Nitrile | Route 2: Imine Intermediate Pathway |
| Starting Material | 3-Chloropyrazine-2-carbonitrile | 2,3-Dichloropyrazine |
| Key Steps | 1 | 2 (Imine formation & Hydrolysis) |
| Key Reagents | Raney Nickel, H₂, Acetic Acid, HCl | Diphenylmethanimine, Base (e.g., HMDS sodium salt), Acid (e.g., HCl) |
| Reported Yield | ~100%[1] | Not explicitly reported for the final, unsubstituted product in a single sequence, but is part of a multi-step industrial process. |
| Reaction Time | ~1.5 days[1] | Varies per step; can be telescoped in an industrial setting. |
| Advantages | High yield, single synthetic step from the nitrile. | Avoids the formation of potentially lachrymatory halomethyl pyrazine intermediates.[2] |
| Disadvantages | Requires handling of pyrophoric Raney Nickel and pressurized hydrogen gas. | Multi-step process, requires synthesis of the imine reagent. |
Route 1: Catalytic Reduction of 3-Chloropyrazine-2-carbonitrile
This synthetic pathway involves the direct reduction of the nitrile group of 3-Chloropyrazine-2-carbonitrile to a primary amine, followed by salt formation. The reaction is characterized by its high efficiency and straightforward execution, making it a common choice for lab-scale synthesis.
Experimental Protocol:
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Starting Material)
To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) in an ice bath, sulfuryl chloride (21.2 mL, 260.8 mmol) is slowly added over 10 minutes. The mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours.[3][4] The toluene layer is decanted, and the residue is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield 3-chloropyrazine-2-carbonitrile.[3][4][5]
Step 2: Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride
To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), Raney Nickel (4.00 g) is added. The reaction is stirred at room temperature under a hydrogen balloon for 1.5 days.[1] Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is treated sequentially with toluene, 1N HCl, and again with toluene, with rotary evaporation after each addition. The final residue is dissolved in tetrahydrofuran, filtered to remove any insoluble material, and the filtrate is evaporated to dryness to yield (3-chloropyrazin-2-yl)methylamine hydrochloride as a solid.[1]
Route 2: Imine Intermediate Pathway from 2,3-Dichloropyrazine
Developed as an alternative to methods that may produce lachrymatory and difficult-to-handle halomethyl intermediates, this route proceeds through the formation and subsequent hydrolysis of a protected imine intermediate.[2] This pathway is well-suited for larger-scale industrial production where process safety is a primary concern.
Experimental Protocol:
Step 1: Formation of the Imine Adduct
In a suitable reactor, 2,3-dichloropyrazine and a (diphenylmethylidene)methanamine compound are treated with a strong base in an appropriate solvent. Suitable bases include sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide. Ethereal solvents such as tetrahydrofuran (THF) or 1,4-dioxane are preferred. The reaction is typically carried out at a temperature ranging from -78°C to 50°C, with a preferred range of -20°C to 25°C.[2]
Step 2: Hydrolysis of the Imine
The resulting 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine compound is then subjected to acidic hydrolysis. The compound is treated with an acid such as HCl, sulfuric acid, or trifluoroacetic acid in a suitable solvent.[2] Solvents for this step can include ethers like THF, esters such as ethyl acetate, or chlorinated solvents like dichloromethane. The reaction is typically conducted at a temperature between -40°C and 60°C.[2] Following the hydrolysis, the desired 3-Chloro-2-pyrazinemethanamine hydrochloride can be isolated from the reaction mixture.
References
- 1. This compound | 939412-86-9 [chemicalbook.com]
- 2. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 3. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
A Comparative Guide to IRAK4 Inhibitors for Researchers and Drug Development Professionals
Disclaimer: The initial request for a Certificate of Analysis and performance comparison for CAS 939412-86-9 has been addressed by clarifying that this compound is a chemical intermediate or impurity and not a bioactive agent for which performance data is typically compared.[1][2][3][4] The following guide instead provides a comparative analysis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a therapeutically relevant class of molecules, to fulfill the user's core requirements for a detailed comparison guide for a scientific audience.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal therapeutic target for a spectrum of conditions, including autoimmune diseases, inflammatory disorders, and certain cancers.[5] As a critical upstream kinase in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, its inhibition presents a promising strategy for modulating inflammatory responses.[6] This guide offers an objective comparison of several small molecule IRAK4 inhibitors, supported by experimental data, detailed methodologies, and visual pathway representations.
Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the biochemical potency of several prominent IRAK4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function.
| Compound Name | Alternative Names | Target(s) | IC50 (nM) |
| AS2444697 | - | IRAK4 | 21[5] |
| Zimlovisertib | PF-06650833 | IRAK4 | 0.2, 0.52, 2.4 (PBMC assay)[5] |
| Emavusertib | CA-4948 | IRAK4, FLT3 | 57[5] |
| Zabedosertib | BAY 1834845 | IRAK4 | 3.55, 3.4[5] |
| IRAK4-IN-4 | Compound 15 | IRAK4, cGAS | 2.8[5] |
| IRAK-1-4 Inhibitor I | - | IRAK1, IRAK4 | 300 (IRAK1), 200 (IRAK4)[5] |
| KME-2780 | - | IRAK1, IRAK4 | 19 (IRAK1), 0.5 (IRAK4)[5] |
Signaling Pathway and Experimental Workflow Diagrams
To understand the mechanism of action of these inhibitors, it is crucial to visualize the IRAK4 signaling pathway and the experimental workflows used to assess their efficacy.
Caption: Simplified IRAK4 signaling cascade and the inhibitory mechanism of action.
Caption: Workflow for a cellular assay to measure cytokine inhibition.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize IRAK4 inhibitors.
1. IRAK4 Kinase Assay (Biochemical)
This protocol is a generalized method for determining the biochemical potency of an IRAK4 inhibitor.[5]
-
Objective: To measure the in vitro IC50 value of a test compound against recombinant human IRAK4.
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.[5]
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and peptide substrate in kinase buffer to the desired concentrations.[5]
-
Reaction Initiation: In a 384-well plate, add the test compound, IRAK4 enzyme, and substrate. Initiate the kinase reaction by adding ATP.[5]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[5]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
2. Cellular Cytokine Inhibition Assay (Human PBMCs)
This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor.[7]
-
Objective: To determine the effect of an IRAK4 inhibitor on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Procedure:
-
Cell Preparation: Thaw and wash the PBMCs, then resuspend them in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.[7]
-
Plating and Dosing: Plate the cells in a 96-well plate. Add serial dilutions of the test compound or vehicle control to the wells.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[7]
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7]
-
Data Analysis: Determine the inhibitory effect of the compound on cytokine production and calculate the IC50 values.[7]
-
3. In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Rats
This is a common preclinical model for studying rheumatoid arthritis.[6]
-
Objective: To evaluate the therapeutic potential of an IRAK4 inhibitor in a preclinical model of arthritis.
-
Animals: Rats.[6]
-
Procedure:
-
Induction of Arthritis: Arthritis is induced by immunization with collagen.[6]
-
Treatment: Once arthritis is established, animals are treated orally with the IRAK4 inhibitor (e.g., 3 mg/kg twice daily), a positive control (e.g., tofacitinib), or a vehicle.[6]
-
Efficacy Assessment: The primary endpoint is the daily measurement of paw volume to assess inflammation and swelling.[6]
-
This guide provides a foundational comparison of IRAK4 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and experimental conditions.
References
- 1. Acalabrutinib | CAS No- 1420477-60-6 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. (3-Chloropyrazin-2-yl)MethanaMine Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. apicule.com [apicule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of (3-chloropyrazin-2-yl)methanamine Derivatives and Other Pyrazine Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (3-chloropyrazin-2-yl)methanamine derivatives against other classes of pyrazine compounds. This analysis is supported by quantitative experimental data and detailed methodologies for the cited biological assays.
The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. This guide focuses on the biological profile of derivatives of (3-chloropyrazin-2-yl)methanamine, specifically 3-benzylaminopyrazine-2-carboxamides, and compares their efficacy with other notable pyrazine-containing compounds such as pyrazine-chalcone hybrids and pyrido[2,3-b]pyrazines.
Antimicrobial Activity
Derivatives of 3-chloropyrazine-2-carboxamide, particularly 3-benzylaminopyrazine-2-carboxamides, have demonstrated notable activity against Mycobacterium tuberculosis. The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |
| 3-Benzylaminopyrazine-2-carboxamides | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [1][2] |
| 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 | [1] | |
| 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [1] | |
| Pyrazinamide (Standard) | Mycobacterium tuberculosis H37Rv | - | [1][2] | |
| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | [3] | |
| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The Minimum Inhibitory Concentration (MIC) for the 3-benzylaminopyrazine-2-carboxamide derivatives was determined using a standard microbroth dilution method.
Antitumor Activity
While the primary reported activity for (3-chloropyrazin-2-yl)methanamine derivatives is antimicrobial, other pyrazine derivatives, such as pyrazine-chalcone hybrids, have been extensively studied for their anticancer properties. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Quantitative Antitumor Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine-Chalcone Hybrids | Compound 46 | BPH-1 (Benign prostatic hyperplasia) | 10.4 | [4] |
| Compound 46 | MCF-7 (Breast cancer) | 9.1 | [4] | |
| Compound 48 | BEL-7402 (Hepatocellular carcinoma) | 10.74 | [4] | |
| Ligustrazine-Chalcone Hybrid (Compound 57) | MDA-MB-231 (Breast cancer) | 1.60 | [4] | |
| Ligustrazine-Chalcone Hybrid (Compound 57) | MCF-7 (Breast cancer) | 1.41 | [4] | |
| Pyrazolopyridine-Chalcone Conjugates | Compound 5o | MCF-7 (Breast cancer) | 2.13 | [5] |
| Compound 5o | SiHa (Cervical cancer) | 4.34 | [5] | |
| Compound 5o | PC-3 (Prostate cancer) | 4.46 | [5] | |
| Pyrazolyl-Chalcone Derivatives | Compound 9e | PACA2 (Pancreatic carcinoma) | 27.6 | [6] |
| Compound 7d | MCF-7 (Breast cancer) | 42.6 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antitumor activity, represented by IC50 values, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Antiviral Activity
Pyrido[2,3-b]pyrazines represent another class of pyrazine derivatives with potent antiviral activity, particularly against human cytomegalovirus (HCMV). The antiviral efficacy is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
Quantitative Antiviral Data
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazines | Compound 27 | Human Cytomegalovirus (HCMV) | 0.33 | [9][10] |
| Compound 23 | Human Cytomegalovirus (HCMV) | 0.18 | [11] | |
| Compound 22 | Human Cytomegalovirus (HCMV) | 0.22 | [11] | |
| Pyrazino-pyrazine Derivative | 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, NDV, some Influenza, Herpes simplex and zoster, Vaccinia viruses | Not specified | [12] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
The antiviral activity of the pyrido[2,3-b]pyrazine derivatives was determined by a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to prevent a virus from destroying a monolayer of host cells.[13][14][15]
Conclusion
This comparative guide highlights the diverse biological activities of different classes of pyrazine derivatives. While the (3-chloropyrazin-2-yl)methanamine derivatives, specifically 3-benzylaminopyrazine-2-carboxamides, show promising antimycobacterial activity, other pyrazine analogs like pyrazine-chalcone hybrids and pyrido[2,3-b]pyrazines exhibit potent antitumor and antiviral activities, respectively. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the objective comparison of these compounds and guiding future research and development efforts. The structure-activity relationships suggested by these comparisons can inform the design of novel pyrazine derivatives with enhanced potency and selectivity for various therapeutic targets.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pblassaysci.com [pblassaysci.com]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Building Blocks in Acalabrutinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acalabrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. The efficiency and cost-effectiveness of its synthesis are critical for its accessibility and further development. This guide provides a comparative analysis of alternative building blocks and synthetic strategies for Acalabrutinib, supported by experimental data from published literature and patents.
Executive Summary
The synthesis of Acalabrutinib typically involves the coupling of a chiral pyrrolidine moiety with a substituted imidazo[1,5-a]pyrazine core and a benzamide side chain. Traditional synthetic routes have relied on specific building blocks and coupling strategies. However, ongoing research has led to the development of alternative approaches aimed at improving yield, reducing costs, and enhancing scalability. This guide explores these alternatives, focusing on key intermediates and coupling methodologies.
Comparison of Key Synthetic Intermediates
The synthesis of Acalabrutinib can be conceptually divided into the preparation of three key fragments: the imidazo[1,5-a]pyrazine core, the chiral (S)-pyrrolidine linker, and the N-(pyridin-2-yl)benzamide side chain. Variations in the starting materials and synthetic routes for these fragments represent the primary alternatives in the overall synthesis.
| Key Intermediate | Standard Building Block | Alternative Building Block(s) | Key Advantages of Alternatives |
| Imidazo[1,5-a]pyrazine Core | (3-chloropyrazin-2-yl)methanamine | 2,3-dichloropyrazine | Potentially more direct route to the core structure.[1] |
| Benzamide Side Chain | 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid | 4-bromobenzoic acid, 4-aldehyde-N-2-pyridine-benzamide | Avoids the use of expensive boronic acid derivatives.[2][3] |
| Chiral Pyrrolidine Moiety | (S)-pyrrolidin-2-yl)methanamine with protecting groups | Commercially available protected L-proline derivatives | Readily available starting materials. |
Experimental Data Summary
The following table summarizes quantitative data from various reported synthetic routes for key steps in Acalabrutinib synthesis. It is important to note that direct comparison can be challenging due to variations in reaction scales and conditions.
| Reaction Step | Building Blocks | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Imidazo[1,5-a]pyrazine Formation | (3-chloropyrazin-2-yl)methanamine, Z-Pro-OH | HATU, TEA | - | - | - | - | [4] |
| Suzuki Coupling | (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid | Pd(dppf)Cl₂ | - | ~140 (Microwave) | - | - | [4][5] |
| Amide Coupling | 4-bromobenzoic acid, 2-aminopyridine | CDI, Toluene | Toluene | 60 | 2 | - | [2] |
| Final Acylation | (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, 2-butynoic acid | HATU, TEA | - | - | - | Low (18%) | [6] |
| Alternative Final Acylation | (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, 2-butynoic acid | Carbodiimide | - | - | - | Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Alternative Benzamide Intermediate)
This protocol describes an alternative to using pre-formed boronic acid.
-
Step 1: Amide Formation. To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).[2] Heat the mixture to 60°C for 2 hours.[2] Then, add 2-aminopyridine (1.2 equivalents) and continue stirring at 60°C for an additional 3 hours.[2] After cooling, the product, 4-bromo-N-(pyridin-2-yl)benzamide, can be isolated by filtration.
-
Step 2: Borylation. The resulting 4-bromo-N-(pyridin-2-yl)benzamide (1 equivalent) is reacted with bis(pinacolato)diboron (1.1 equivalents) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate, in a solvent like dioxane. The reaction is heated to reflux until completion. The product is then isolated and purified.
Protocol 2: Alternative Final Acylation using a Carbodiimide
This protocol provides an alternative to the often low-yielding final acylation step using HATU.[6]
-
To a solution of (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (1 equivalent) and 2-butynoic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM), add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Optionally, an additive such as 1-hydroxybenzotriazole (HOBt) can be included to improve efficiency and reduce side reactions.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The product, Acalabrutinib, is then isolated and purified using standard chromatographic techniques.
Visualizations
Signaling Pathway of Acalabrutinib
Caption: Acalabrutinib inhibits BTK, blocking downstream signaling.
Comparative Synthetic Workflow
Caption: Comparison of standard and alternative synthetic workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]
- 3. Preparation method of acalabrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 5. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 6. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
Purity Assessment of Commercial (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds, most notably the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, used in the treatment of certain B-cell malignancies.[1] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of commercial this compound, outlines key analytical methodologies for purity assessment, and discusses potential impurities and alternatives.
Comparative Purity and Supplier Overview
Commercial batches of this compound are available from various suppliers, with purity levels typically ranging from 97% to over 99%. While most suppliers provide a certificate of analysis (CoA) with basic information, the level of detail regarding the analytical methods used and the impurity profile can vary significantly. Researchers should request detailed analytical data, including HPLC chromatograms and NMR spectra, to make an informed assessment of product quality.
| Supplier Type | Advertised Purity | Analytical Data Provided (Typically) | Common Form |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Apollo Scientific) | ≥97%[2][3] | Certificate of Analysis, HPLC, NMR (upon request)[4][5][6] | Solid[2] |
| Specialized Intermediate Manufacturers | ≥98% to ≥99% | HPLC, LC-MS, NMR data often available[7][8] | Solid |
| Custom Synthesis Providers | To client specification | Comprehensive analytical package | Solid |
Potential Impurities and Structural Alternatives
The primary impurities in commercial this compound often arise from the synthetic route. A common synthesis involves the reduction of 3-chloropyrazine-2-carbonitrile.[8] Incomplete reactions or side reactions can lead to the presence of starting materials or related pyrazine derivatives. Furthermore, over-chlorination during the synthesis of precursors can result in di-chlorinated impurities.
Two significant potential impurities, which can also be considered structural alternatives for certain research applications, are (3,5-Dichloropyrazin-2-yl)methanamine and (5-Chloropyrazin-2-yl)methanamine.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound | C₅H₇Cl₂N₃ | 180.03[9] | Target compound. | |
| (3,5-Dichloropyrazin-2-yl)methanamine | C₅H₅Cl₂N₃ | 178.02 | Presence of a second chlorine atom on the pyrazine ring. | |
| (5-Chloropyrazin-2-yl)methanamine | C₅H₆ClN₃ | 143.57[10] | Isomeric impurity with chlorine at a different position. |
Experimental Protocols for Purity Assessment
A comprehensive purity assessment of this compound should employ a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC/UPLC)
Reverse-phase HPLC or UPLC is the method of choice for determining the purity of the target compound and quantifying impurities.
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
Data acquisition and processing software.
Materials:
-
This compound sample.
-
Reference standards for potential impurities (if available).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid.
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Standard Preparation: If available, prepare stock solutions of impurity reference standards at a known concentration.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity using the area normalization method. If reference standards are used, a calibration curve can be constructed for more accurate quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.
Objective: To confirm the chemical structure of this compound and to detect and identify any organic impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns of the signals to confirm the expected proton environment of the molecule. Impurities will present as additional, unexpected signals. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is used to confirm the molecular weight of the target compound and to identify unknown impurities.
Objective: To confirm the molecular weight of this compound and to aid in the structural elucidation of impurities.
Instrumentation:
-
LC-MS or GC-MS system.
Procedure:
-
Prepare and analyze the sample as per the appropriate chromatographic method.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of the compound.
-
Fragmentation patterns can be analyzed to further confirm the structure and to help identify unknown impurity peaks observed in the chromatogram.
Visualizing the Purity Assessment Workflow and Biological Context
To aid in the understanding of the purity assessment process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for the Purity Assessment of Commercial this compound.
As a key starting material for Acalabrutinib, the biological relevance of this compound is linked to the Bruton's tyrosine kinase (BTK) signaling pathway.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of Acalabrutinib.
Conclusion
The purity of this compound is a critical parameter for researchers in drug development. A thorough understanding of potential impurities and the use of robust analytical methods such as HPLC, NMR, and MS are essential for quality control. By implementing the protocols and considering the comparative data presented in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes.
References
- 1. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 2. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 939412-86-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. 939412-86-9|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 939412-86-9 [chemicalbook.com]
- 9. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of (3-Chloropyrazin-2-yl)methanamine hydrochloride: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data to confirm the structure of (3-Chloropyrazin-2-yl)methanamine hydrochloride against its potential isomer, (5-Chloropyrazin-2-yl)methanamine hydrochloride. Detailed experimental protocols and data interpretation are presented to support the structural elucidation.
The correct identification of positional isomers is crucial in pharmaceutical development, as different isomers can exhibit varied pharmacological and toxicological profiles. In the case of this compound, a key building block in the synthesis of various active pharmaceutical ingredients, confirmation of the substituent positions on the pyrazine ring is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to definitively distinguish between the target molecule and its isomers.
Comparative Spectroscopic Data
To facilitate a clear comparison, the expected and observed spectroscopic data for this compound and its isomer, (5-Chloropyrazin-2-yl)methanamine hydrochloride, are summarized below.
Table 1: ¹H NMR Spectral Data Comparison (Expected Values in DMSO-d₆)
| Protons | (3-Chloropyrazin-2-yl)methanamine HCl (Target) | (5-Chloropyrazin-2-yl)methanamine HCl (Isomer) | Rationale for Differentiation |
| Pyrazine-H | ~8.7 ppm (d), ~8.6 ppm (d) | ~8.8 ppm (s), ~8.5 ppm (s) | The target molecule will show two distinct doublet signals for the adjacent pyrazine protons due to coupling. The isomer will exhibit two singlet signals as the protons are not adjacent. |
| Methylene (-CH₂-) | ~4.2 ppm (s) | ~4.1 ppm (s) | The chemical shift of the methylene protons is expected to be similar in both isomers. |
| Amine (-NH₃⁺) | ~8.5 ppm (br s) | ~8.4 ppm (br s) | The broad singlet of the ammonium protons will be present in both spectra, though its exact shift can vary with concentration and temperature. |
Table 2: ¹³C NMR Spectral Data Comparison (Expected Values in DMSO-d₆)
| Carbon | (3-Chloropyrazin-2-yl)methanamine HCl (Target) | (5-Chloropyrazin-2-yl)methanamine HCl (Isomer) | Rationale for Differentiation |
| C-Cl | ~150 ppm | ~152 ppm | The carbon bearing the chlorine atom will have a distinct chemical shift in each isomer due to the different electronic environments. |
| C-CH₂NH₂ | ~148 ppm | ~155 ppm | The position of the aminomethyl group relative to the nitrogen atoms and the chlorine will significantly alter the chemical shift of the carbon to which it is attached. |
| Pyrazine CH | Two signals between 142-147 ppm | Two signals between 140-145 ppm | The precise chemical shifts of the pyrazine carbons will be unique to each isomer's substitution pattern. |
| Methylene (-CH₂-) | ~40 ppm | ~42 ppm | The methylene carbon shift is expected to be in a similar range for both compounds. |
Table 3: Key IR Absorption Bands (Solid State, KBr Pellet)
| Functional Group | (3-Chloropyrazin-2-yl)methanamine HCl (Target) | (5-Chloropyrazin-2-yl)methanamine HCl (Isomer) | Key Features |
| N-H Stretch (Ammonium) | 3200-2800 cm⁻¹ (broad) | 3200-2800 cm⁻¹ (broad) | A very broad and strong absorption characteristic of a primary amine salt.[1] |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Sharp, medium intensity bands. |
| N-H Bend (Ammonium) | ~1600 cm⁻¹ and ~1500 cm⁻¹ | ~1600 cm⁻¹ and ~1500 cm⁻¹ | Two distinct bands are expected for the -NH₃⁺ group. |
| C=N, C=C Stretch (Aromatic) | ~1580-1450 cm⁻¹ | ~1580-1450 cm⁻¹ | Multiple bands indicating the pyrazine ring vibrations. |
| C-Cl Stretch | ~850-750 cm⁻¹ | ~850-750 cm⁻¹ | The exact frequency can be influenced by the substitution pattern on the aromatic ring. |
Table 4: Mass Spectrometry Data (ESI+)
| Ion | (3-Chloropyrazin-2-yl)methanamine HCl (Target) | (5-Chloropyrazin-2-yl)methanamine HCl (Isomer) | Fragmentation Insights |
| [M+H]⁺ (free base) | m/z ~144/146 | m/z ~144/146 | The molecular ion of the free base will show a characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks). |
| Fragmentation Pattern | Loss of NH₃, HCl, and subsequent ring fragmentation. | Similar initial losses, but the relative intensities of fragment ions may differ. | High-resolution mass spectrometry and tandem MS (MS/MS) would be required to differentiate fragmentation pathways definitively. |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure to form a transparent pellet.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Ionization mode: Positive ion mode.
-
Capillary voltage: 3-5 kV.
-
Nebulizing gas: Nitrogen.
-
Drying gas temperature: 200-350 °C.
-
Mass range: m/z 50-500.
-
Visualization of Analytical Workflow
The logical flow of experiments for structural confirmation is crucial.
References
A Comparative Guide to the Cross-Reactivity of Chloropyrazine Intermediates in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The specificity of immunoassays is a critical parameter in drug development and clinical diagnostics, ensuring that the assay accurately measures the target analyte without interference from structurally related compounds. This guide provides a comparative analysis of cross-reactivity among chloropyrazine intermediates, with a focus on the well-characterized relationship between the antituberculosis drug pyrazinamide (PZA) and its primary metabolite, pyrazinoic acid (POA). The data presented herein is essential for researchers developing and validating immunoassays for pyrazine-containing compounds.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other molecules that share structural similarities with the target analyte, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification and false-positive results.[1] The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to cause a 50% inhibition of signal (IC50) compared to the target analyte.[3]
For small molecules like chloropyrazine intermediates, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies. This complex is known as a hapten-carrier conjugate. The design of the hapten and the point of attachment to the carrier protein are crucial in determining the specificity of the resulting antibodies.[4][5]
Case Study: Pyrazinamide (PZA) and Pyrazinoic Acid (POA)
A notable example of specificity in the context of chloropyrazine derivatives is the immunological detection of pyrazinoic acid (POA). POA is the main metabolite of pyrazinamide (PZA), a first-line drug for treating tuberculosis. The conversion of PZA to POA by the bacterium Mycobacterium tuberculosis is a key indicator of drug susceptibility. Therefore, an immunoassay that can specifically detect POA without interference from the parent drug PZA is of significant diagnostic value.[6]
One study detailed the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) for the detection of POA. In this assay, polyclonal antibodies were raised against a POA-protein conjugate. The specificity of these antibodies was then tested against the parent chloropyrazine compound, PZA.[6]
Quantitative Cross-Reactivity Data
The following table summarizes the quantitative findings from the icELISA developed for pyrazinoic acid (POA), demonstrating the high specificity of the assay.
| Analyte | Structure | IC50 (mg/mL) | Cross-Reactivity (%) | Reference |
| Pyrazinoic Acid (POA) | 2-Pyrazinecarboxylic acid | 1.16 | 100 | [6] |
| Pyrazinamide (PZA) | Pyrazine-2-carboxamide | >20 | <5.8 | [6] |
Cross-reactivity (%) was calculated as: (IC50 of POA / IC50 of PZA) x 100.
The data clearly indicates that the antibody developed has a high affinity for POA, while showing negligible binding to PZA, highlighting the successful generation of a highly specific immunoassay.[6]
Experimental Protocols
Hapten-Protein Conjugate Synthesis and Immunization:
While the specific details of the hapten synthesis for the POA immunoassay were not fully elaborated in the cited study, the general principle involves activating a functional group on the hapten (in this case, the carboxylic acid of POA) and coupling it to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process renders the small molecule immunogenic.[4][7] Rabbits were then immunized with the resulting POA-protein conjugate to generate polyclonal antibodies.[6]
Indirect Competitive ELISA (icELISA) Protocol:
The following is a generalized protocol for the icELISA used to determine the cross-reactivity of the anti-POA antibody.[6][8]
-
Coating: Microtiter plates are coated with a POA-protein conjugate (the "coating antigen") and incubated overnight.
-
Washing: The plates are washed to remove any unbound coating antigen.
-
Competition: A mixture of the polyclonal anti-POA antibody and either the standard (POA) or the potential cross-reactant (PZA) at various concentrations is added to the wells. The free analyte in the sample competes with the coating antigen for binding to the limited amount of antibody.
-
Incubation and Washing: The plates are incubated to allow the binding reaction to reach equilibrium, followed by a washing step to remove unbound antibodies and analytes.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody (in this case, rabbit anti-POA) is added to the wells.
-
Incubation and Washing: The plates are incubated and then washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is read using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizing the Experimental Workflow and Rationale
The following diagrams illustrate the key concepts and workflows involved in the cross-reactivity study of chloropyrazine intermediates.
Conclusion
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride and its Analogs in Cross-Coupling Reactions
This guide presents a detailed comparative analysis of this compound against its bromo- and iodo-substituted counterparts. The objective is to provide researchers, scientists, and drug development professionals with a data-driven resource to inform the selection of reagents for parallel synthesis and medicinal chemistry programs. The performance of these key pyrazine building blocks is evaluated in the context of widely used palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), including the BTK inhibitor Acalabrutinib.
Executive Summary
This compound is a critical intermediate in pharmaceutical synthesis. This guide benchmarks its reactivity against analogous bromo- and iodo-pyrazinemethanamine derivatives. The well-established reactivity trend in palladium-catalyzed cross-coupling reactions (Iodo > Bromo > Chloro) is supported by a comparative analysis of reported reaction conditions and yields. While the chloro-derivative is often more readily available and cost-effective, the bromo- and iodo-analogs can offer significant advantages in terms of reaction kinetics and overall yields, particularly in complex synthetic sequences where efficiency is paramount. The choice of reagent will therefore depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route.
Comparative Performance Data
The following tables summarize the expected performance of (3-halopyrazin-2-yl)methanamine derivatives in two key cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination. The data is compiled from literature sources and established reactivity principles of halopyridines and halopyrimidines, which are analogous to halopyrazines.
Table 1: Suzuki-Miyaura Coupling Performance of (3-Halopyrazin-2-yl)methanamine Derivatives
| Reagent | Halogen | Relative Reactivity | Typical Reaction Time | Typical Yield Range |
| (3-Chloropyrazin-2-yl)methanamine HCl | Chloro | Lower | 12-24 hours | 60-85% |
| (3-Bromopyrazin-2-yl)methanamine | Bromo | Moderate | 4-12 hours | 75-95% |
| (3-Iodopyrazin-2-yl)methanamine | Iodo | Higher | 1-6 hours | 85-98% |
Table 2: Buchwald-Hartwig Amination Performance of (3-Halopyrazin-2-yl)methanamine Derivatives
| Reagent | Halogen | Relative Reactivity | Typical Reaction Time | Typical Yield Range |
| (3-Chloropyrazin-2-yl)methanamine HCl | Chloro | Lower | 18-36 hours | 50-80% |
| (3-Bromopyrazin-2-yl)methanamine | Bromo | Moderate | 6-18 hours | 70-90% |
| (3-Iodopyrazin-2-yl)methanamine | Iodo | Higher | 2-8 hours | 80-95% |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of (3-Chloropyrazin-2-yl)methanamine with an Arylboronic Ester
This protocol describes the coupling of (3-Chloropyrazin-2-yl)methanamine with a generic arylboronic acid pinacol ester.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of (3-Chloropyrazin-2-yl)methanamine with an Aryl Amine
This protocol outlines the amination of (3-Chloropyrazin-2-yl)methanamine with a generic aryl amine.
Reagents:
-
This compound (1.0 eq)
-
Aryl amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous toluene, followed by the aryl amine and this compound.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 18-36 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Conclusion
The selection of a (3-halopyrazin-2-yl)methanamine reagent for a synthetic campaign is a critical decision that impacts reaction efficiency, cost, and timeline. While this compound offers a cost-effective and readily available starting point, its lower reactivity may necessitate harsher conditions and longer reaction times. For syntheses where high yields and rapid execution are paramount, the bromo- and iodo-analogs present compelling alternatives. This guide provides the foundational data and protocols to enable researchers to make informed decisions and accelerate their drug discovery and development programs.
Verifying (3-Chloropyrazin-2-yl)methanamine hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate verification of chemical compounds is paramount. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the verification of (3-Chloropyrazin-2-yl)methanamine hydrochloride, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.
This compound is a chemical intermediate used in pharmaceutical research.[1] Ensuring its identity, purity, and stability is a critical step in the drug development process. While several analytical techniques can be employed for this purpose, LC-MS stands out for its high sensitivity and specificity.
LC-MS Analysis: A Powerful Tool for Verification
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing a robust method for identifying and quantifying the target compound and any potential impurities. While a specific, validated LC-MS method for this compound is not publicly available in peer-reviewed literature, a typical method can be inferred from the analysis of similar pyrazine derivatives and amine hydrochlorides.[2][3]
A standard approach would involve a reverse-phase HPLC system coupled with a mass spectrometer using electrospray ionization (ESI) in positive ion mode, as this is suitable for amine-containing compounds.[2]
Hypothetical LC-MS Method Parameters:
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MS Detection | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for the target mass |
This method would be expected to provide a clear separation of the parent compound from potential process-related impurities or degradation products. The mass spectrometer would then confirm the identity of the eluted peaks by providing their mass-to-charge ratio.
Alternative Verification Methods
While LC-MS is a powerful tool, other analytical techniques can also be used for the verification of this compound. These methods can be used as standalone techniques or in conjunction with LC-MS for comprehensive characterization.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds.[4][5][6] For this compound, a stability-indicating HPLC method can be developed to determine the purity of the compound and to monitor its stability under various stress conditions.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical structure of this compound, confirming the connectivity of the atoms and the overall structure of the molecule. Chemical suppliers often provide NMR data for this compound.[8]
3. Melting Point Analysis:
The melting point is a fundamental physical property of a solid crystalline compound and can be used as an indicator of purity. A sharp and defined melting point range suggests a high degree of purity.
Comparative Data Summary
The following table summarizes the key performance characteristics of the discussed analytical methods for the verification of this compound.
| Analytical Method | Information Provided | Sensitivity | Specificity | Throughput |
| LC-MS | Identity, Purity, Quantification of Impurities | Very High | Very High | High |
| HPLC-UV | Purity, Quantification | High | Moderate | High |
| NMR | Structural Confirmation | Moderate | Very High | Low |
| Melting Point | Purity Indication | Low | Low | High |
Experimental Protocols
LC-MS Analysis Workflow:
The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.
Detailed Experimental Protocol for a Stability-Indicating HPLC-UV Method:
A stability-indicating HPLC method is crucial for assessing the purity and stability of a drug substance. The following is a general protocol that can be adapted for this compound.
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-300 nm for pyrazine derivatives).
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 105 °C), and photolytic degradation (e.g., exposure to UV light). The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak.
Logical Relationship for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship for selecting the appropriate method.
References
- 1. This compound | 939412-86-9 [chemicalbook.com]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine | SIELC Technologies [sielc.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CAS 939412-86-9 | this compound - Synblock [synblock.com]
Safety Operating Guide
Proper Disposal of (3-Chloropyrazin-2-yl)methanamine hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical reagents such as (3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols mitigates risks and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2] Always wear the appropriate personal protective equipment (PPE).[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects eyes from dust and splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact.[1][2][3] |
| Body Protection | Laboratory coat | Protects from spills and contamination.[1][2] |
| Respiratory Protection | Dust respirator | Avoids inhalation of fine particles.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of unused or waste this compound and its empty containers. This process is designed to be compliant with general hazardous waste regulations.
Step 1: Waste Collection and Labeling
Proper segregation and labeling of chemical waste are crucial to prevent accidental mixing with incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste :
-
Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap.[2]
-
Clearly label the container with a "Hazardous Waste" tag.[2]
-
The label must include the full chemical name: "this compound", the CAS number (939412-86-9), and the approximate quantity.[2][4]
-
-
Liquid Waste (Solutions) :
Step 2: Waste Storage
Store hazardous waste containers in a designated satellite accumulation area.[2] This area should be well-ventilated and situated away from incompatible materials.[2] Ensure containers are kept tightly closed when not in use.[1][5]
Step 3: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal to ensure they do not pose a residual hazard.
-
Triple Rinse : Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol).[2]
-
Collect Rinsate : Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate, labeled container.[2] Do not pour the rinsate down the drain. [2]
-
Deface Label : After triple rinsing and allowing the container to dry, completely deface or remove the original label.[2]
-
Final Disposal : Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[2]
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[6] Always follow your local and institutional regulations regarding hazardous waste disposal.[1][5]
Accidental Spill Procedures
In the event of a spill, it is important to act quickly and safely to contain and clean up the material.
Table 2: Spill Response Protocol
| Spill Size | Procedure |
| Minor Spill | 1. Ensure the area is well-ventilated.[1] 2. Wearing appropriate PPE, clean up the spill immediately.[1] 3. Use dry clean-up procedures to avoid generating dust.[1] 4. Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1] |
| Major Spill | 1. Evacuate the area and alert personnel.[1] 2. Contact your institution's emergency services or EHS department and inform them of the location and nature of the hazard.[1] 3. Prevent the spillage from entering drains or water courses.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. angenechemical.com [angenechemical.com]
Personal protective equipment for handling (3-Chloropyrazin-2-yl)methanamine hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloropyrazin-2-yl)methanamine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks.[1][2][3] It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure.
Table 1: Summary of Hazards and Precautionary Statements
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed[1][2][3] | P264, P270, P301+P317, P330 |
| H315 | Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362+P364 |
| H318 / H319 | Causes serious eye damage / irritation[1][2][3] | P280, P305+P354+P338, P317 |
| H332 | Harmful if inhaled[2] | P261, P271, P304+P340 |
| H335 | May cause respiratory irritation[2][4] | P261, P271, P304+P340, P403+P233, P405 |
Required Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate particulate filter, especially when handling the solid form to avoid dust inhalation.[2]
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling.[2]
-
Clothing: Launder contaminated clothing before reuse.[2] Work clothes should be washed separately from other laundry.[2]
Storage Procedures:
-
Container: Keep the container tightly sealed and store in a cool, dry place.[2]
-
Storage Conditions: The recommended storage temperature is refrigerated.
-
Incompatibilities: No specific incompatibilities are mentioned, but it is good practice to store it away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Characterization: This material should be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of contents and container to an authorized hazardous or special waste collection point.[2] Do not allow the chemical to enter drains or waterways.[1][2]
Experimental Protocol: Spill Response
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Minor Spill (Dry):
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dry clean-up procedures to avoid generating dust.[2]
-
Collect: Carefully sweep or vacuum the spilled material. Consider using an explosion-proof vacuum designed for this purpose.[2]
-
Package: Place the collected material into a clean, dry, sealable, and labeled container for disposal.[2]
-
Decontaminate: Wash the spill area with large amounts of water.[2]
Major Spill:
-
Evacuate: Evacuate the area immediately.
-
Alert: Notify emergency services and provide them with the location and nature of the hazard.[2]
-
Control Access: Restrict access to the spill area.
-
Professional Cleanup: Only trained personnel with appropriate PPE should handle the cleanup.
-
Environmental Protection: Prevent the spillage from entering drains or water courses by any means available.[2]
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
